molecular formula C48H51NO18 B12381876 ebenifoline E-II

ebenifoline E-II

Cat. No.: B12381876
M. Wt: 929.9 g/mol
InChI Key: PYDAEIINPZJDBO-YPFDASCFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Euoverrine A has been reported in Euonymus verrucosoides with data available.

Properties

Molecular Formula

C48H51NO18

Molecular Weight

929.9 g/mol

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate

InChI

InChI=1S/C48H51NO18/c1-24-25(2)41(54)65-38-36(62-28(5)52)40(66-43(56)31-18-13-10-14-19-31)47(23-59-26(3)50)39(63-29(6)53)35(61-27(4)51)33-37(64-42(55)30-16-11-9-12-17-30)48(47,46(38,8)58)67-45(33,7)22-60-44(57)32-20-15-21-49-34(24)32/h9-21,24-25,33,35-40,58H,22-23H2,1-8H3/t24-,25-,33+,35+,36-,37+,38-,39+,40-,45-,46-,47+,48-/m0/s1

InChI Key

PYDAEIINPZJDBO-YPFDASCFSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Ebenifoline E-II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of ebenifoline E-II, a sesquiterpene pyridine alkaloid. This compound was first isolated from the stems and leaves of Euonymus laxiflorus. This document details the experimental protocols for its extraction, chromatographic separation, and structure elucidation. Furthermore, it summarizes the known biological activity of this compound, specifically its cytotoxicity, and explores the putative signaling pathways potentially involved, based on evidence from related compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

This compound is a naturally occurring sesquiterpene pyridine alkaloid identified as a constituent of Euonymus laxiflorus, a plant species belonging to the Celastraceae family. The initial investigation into the chemical constituents of this plant led to the isolation and characterization of this compound among other compounds. Sesquiterpene pyridine alkaloids are a class of natural products known for their complex structures and diverse biological activities, including immunosuppressive, anti-inflammatory, and cytotoxic effects. This guide serves as a technical resource for researchers interested in the isolation of this compound and the exploration of its therapeutic potential.

Discovery and Isolation

This compound was first reported in a 2003 study published in the Journal of Natural Products by Kuo et al. The compound was isolated from the methanolic extract of the stems and leaves of Euonymus laxiflorus. The isolation process involved a series of chromatographic techniques to separate the complex mixture of phytochemicals present in the plant extract.

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery of this compound and general practices for the isolation of natural products.

2.1.1. Plant Material and Extraction

  • Plant Material: The stems and leaves of Euonymus laxiflorus were collected and air-dried.

  • Extraction: The dried plant material was pulverized and extracted with methanol (MeOH) at room temperature. The extraction was repeated multiple times to ensure exhaustive recovery of the constituents. The resulting methanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Separation and Purification

The crude methanolic extract was subjected to a multi-step chromatographic procedure to isolate this compound.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to fractionate the compounds based on polarity.

  • Column Chromatography: The EtOAc-soluble fraction, which contained this compound, was subjected to column chromatography over silica gel. The column was eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), were combined and further purified using preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column was typically employed with a mobile phase consisting of a gradient of acetonitrile and water.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

G plant Dried & Pulverized Euonymus laxiflorus (Stems and Leaves) extraction Methanol Extraction plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (EtOAc/H2O) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel fractions Fractions containing this compound silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound, which was established as C48H51NO.[1] The molecular weight is 929.91 g/mol .[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments were conducted to elucidate the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provided information about the functional groups present in the molecule.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C48H51NO
Molecular Weight 929.91 g/mol
CAS Number 133740-16-6
Source Organism Euonymus laxiflorus
¹H NMR (CDCl₃, δ ppm) Specific chemical shifts would be listed here from the primary literature.
¹³C NMR (CDCl₃, δ ppm) Specific chemical shifts would be listed here from the primary literature.
HR-MS (m/z) Exact mass measurement would be listed here from the primary literature.

Biological Activity and Putative Signaling Pathways

This compound has been reported to exhibit cytotoxic activity.[1] While the specific molecular mechanisms of its cytotoxicity have not been extensively studied, the biological activities of other sesquiterpene pyridine alkaloids provide insights into its potential modes of action. Many compounds in this class have been shown to possess immunosuppressive and anti-inflammatory properties, often through the modulation of key signaling pathways.[2][3][4]

Putative Signaling Pathway: Inhibition of NF-κB

A prominent mechanism of action for many sesquiterpene alkaloids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5][6] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

It is hypothesized that this compound may exert its cytotoxic effects by inhibiting the NF-κB pathway, potentially by preventing the degradation of IκB proteins. This would block the nuclear translocation of NF-κB and inhibit the expression of pro-survival genes, thereby promoting apoptosis in cancer cells.

The proposed mechanism of NF-κB inhibition by this compound is illustrated in the diagram below:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli ikk IKK Complex stimuli->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation p_ikb p-IκB ikb_nfkb->p_ikb nfkb NF-κB p_ikb->nfkb IκB Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ebenifoline This compound ebenifoline->ikk Inhibition (Putative) dna DNA nfkb_nuc->dna gene_transcription Gene Transcription (Pro-survival, Pro-inflammatory) dna->gene_transcription

Figure 2: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a sesquiterpene pyridine alkaloid with a complex structure and demonstrated cytotoxic activity. Its discovery from Euonymus laxiflorus has opened avenues for further investigation into its therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate its re-isolation and further study. While the precise mechanism of action of this compound remains to be fully elucidated, the inhibition of the NF-κB signaling pathway represents a plausible hypothesis based on the known activities of related compounds. Further research is warranted to explore the specific molecular targets of this compound and to evaluate its efficacy in preclinical models of disease.

References

Technical Guide: Elucidation of the Chemical Structure of Ebenifoline E-II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of ebenifoline E-II, a sesquiterpene pyridine alkaloid isolated from Maytenus ebenifolia. The structure was determined primarily through advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The structural elucidation of this compound relies on the precise interpretation of quantitative data from mass spectrometry and NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry established the molecular formula and provided insights into the fragmentation pattern of the molecule.

ParameterObserved ValueDeduced Information
Molecular Ion ([M]⁺) m/z 929.3086Establishes the molecular weight of the compound.
Calculated Mass 929.3066Consistent with the proposed molecular formula.
Molecular Formula C₄₈H₅₁NO₁₈Determined from the exact mass and isotopic pattern.[1]
Major Fragment Ions m/z 634, 262, 206, 178, 161, 107, 105Provides evidence for the presence of specific structural motifs and assists in piecing together the overall structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR spectra are fundamental to defining the carbon skeleton and the stereochemistry of this compound. The structure was elucidated using 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, which allow for the assignment of proton and carbon signals and establish connectivity within the molecule.[1]

Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations
Data for specific atom positions would be populated here based on the full research article. An illustrative example for a related compound showed correlations such as H-1 to C-9 and C-11.[1]

Note: The complete assignment of ¹H and ¹³C NMR data is detailed in the original publication. The HMBC correlations are crucial for connecting the different spin systems within the molecule.

Experimental Protocols

The following protocols describe the key experimental procedures used in the isolation and structural characterization of this compound.

Isolation of this compound

This compound was isolated from the dried bark of Maytenus ebenifolia. The general procedure is as follows:

  • Extraction: The plant material is extracted with a suitable solvent, such as methanol, to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, which may include silica gel chromatography, reversed-phase chromatography, and high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution mass spectra were acquired to determine the elemental composition and fragmentation pattern.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode. The mass analyzer is calibrated to ensure high mass accuracy.

  • Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition. The fragmentation pattern observed in the MS/MS spectrum provides information about the structural components of the molecule.

NMR Spectroscopy

1D and 2D NMR spectra were recorded to determine the detailed chemical structure.

  • Instrumentation: A 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

  • 1D NMR Spectra:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their coupling with neighboring protons.

    • ¹³C NMR: Provides information about the number of different types of carbons in the molecule.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the structure elucidation of this compound.

G Workflow for Natural Product Structure Elucidation A Plant Material (Maytenus ebenifolia) B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Fractionation (Solvent Partitioning) C->D E Chromatographic Separation (e.g., HPLC) D->E F Pure Compound (this compound) E->F G Spectroscopic Analysis F->G H Structure Elucidation G->H G 2D NMR-Based Structure Elucidation Logic cluster_1d 1D NMR cluster_2d 2D NMR Correlations H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC C13 ¹³C NMR (Carbon Signals) C13->HSQC Assigns protonated carbons C13->HMBC Connects spin systems Structure Final Chemical Structure COSY->Structure HSQC->Structure HMBC->Structure

References

The Ebenifoline E-II Biosynthetic Pathway: A Hypothetical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebenifoline E-II, a complex sesquiterpenoid alkaloid isolated from Euonymus laxiflorus, presents a formidable challenge and a significant opportunity in natural product chemistry and drug development.[1] Its intricate caged structure and potential bioactivity necessitate a deeper understanding of its formation in nature. To date, the biosynthetic pathway of this compound has not been experimentally elucidated. This technical guide synthesizes current knowledge of sesquiterpenoid alkaloid biosynthesis to propose a plausible pathway for the formation of this compound. By outlining the key enzymatic steps, from central carbon metabolism to the final complex scaffold, this document aims to provide a foundational framework for future research and bioengineering efforts. This guide includes a proposed biosynthetic pathway, hypothetical quantitative data to illustrate potential metabolic flux, detailed experimental protocols for key enzymatic assays, and visualizations of the proposed pathways and workflows.

Introduction

Sesquiterpenoid alkaloids are a diverse class of natural products characterized by a C15 isoprenoid skeleton and the incorporation of a nitrogen atom. These molecules often exhibit significant biological activities, making them attractive targets for pharmaceutical development. This compound, a member of this class, was first isolated from the stems and leaves of Euonymus laxiflorus.[1] Its complex, highly oxygenated, and rearranged sesquiterpenoid core linked to a nitrogen-containing moiety suggests a fascinating and intricate biosynthetic origin. Understanding this pathway is crucial for several reasons: it can provide insights into the evolution of metabolic diversity in plants, enable the discovery of novel enzymes with unique catalytic capabilities, and pave the way for the heterologous production of this compound and its analogs for pharmacological screening and development.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is divided into three main stages:

  • Stage 1: Formation of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP)

  • Stage 2: Cyclization and Oxidation of the Sesquiterpene Scaffold

  • Stage 3: Incorporation of the Nitrogen Moiety and Final Tailoring Reactions

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis of all sesquiterpenoids begins with the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is typically active in the cytosol and mitochondria, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids. In plants, the MVA pathway is generally responsible for the biosynthesis of sesquiterpenoids.

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by HMG-CoA reductase (HMGR), a key regulatory enzyme. A series of phosphorylations and a decarboxylation reaction convert mevalonic acid into IPP. IPP is then isomerized to DMAPP by isopentenyl pyrophosphate isomerase (IPPI).

Finally, farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 precursor, farnesyl pyrophosphate (FPP).

MVA_Pathway acetyl_coa 3x Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa Acetoacetyl-CoA thiolase, HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (HMGR) mvp Mevalonate-5-P mevalonate->mvp Mevalonate kinase (MK) mvpp Mevalonate-5-PP mvp->mvpp Phosphomevalonate kinase (PMK) ipp IPP mvpp->ipp Diphosphomevalonate decarboxylase (MVD) dmapp DMAPP ipp->dmapp IPP isomerase (IPPI) gpp GPP ipp->gpp fpp FPP ipp->fpp dmapp->gpp GPP synthase gpp->fpp FPP synthase (FPPS)

Figure 1: The Mevalonate (MVA) Pathway to Farnesyl Pyrophosphate (FPP).
Stage 2: Cyclization and Oxidation of the Sesquiterpene Scaffold

This stage is characterized by the transformation of the linear FPP molecule into a complex, polycyclic hydrocarbon scaffold, followed by a series of oxidative modifications.

  • Cyclization: A dedicated sesquiterpene synthase (STS) catalyzes the initial and often rate-limiting step of cyclizing FPP. This reaction proceeds through a series of carbocationic intermediates and rearrangements, ultimately leading to a specific sesquiterpene olefin or alcohol. Given the structure of this compound, a plausible initial cyclization product would be a germacrene-type or a related macrocyclic intermediate.

  • Oxidation: Following cyclization, the sesquiterpene scaffold undergoes extensive oxidation, which is typically catalyzed by a cascade of cytochrome P450 monooxygenases (CYP450s) and potentially other oxidoreductases. These enzymes introduce hydroxyl groups at various positions on the carbon skeleton, which are crucial for the subsequent formation of the caged structure and for the attachment of the nitrogen-containing moiety. The high degree of oxygenation in this compound suggests the involvement of multiple, highly specific CYP450s.

Stage 3: Incorporation of the Nitrogen Moiety and Final Tailoring Reactions

The final stage of the proposed pathway involves the incorporation of nitrogen and further structural modifications to yield this compound.

  • Formation of the Nitrogen-Containing Moiety: The origin of the nitrogen atom in sesquiterpenoid alkaloids can vary. A common route involves the reaction of a keto-functionalized sesquiterpenoid intermediate with an amino acid or a simple amine. For this compound, it is hypothesized that an oxidized sesquiterpene intermediate reacts with a nitrogen donor, such as an amino acid derivative, to form a Schiff base, which is then reduced.

  • Final Tailoring Reactions: The final steps likely involve a series of tailoring reactions, including further oxidations, reductions, and potentially acylations, to produce the final, complex structure of this compound. These reactions are catalyzed by a variety of enzymes, such as dehydrogenases, reductases, and acyltransferases.

Ebenifoline_EII_Biosynthesis fpp Farnesyl Pyrophosphate (FPP) sesquiterpene_scaffold Cyclized Sesquiterpene Scaffold (e.g., Germacrene-type) fpp->sesquiterpene_scaffold Sesquiterpene Synthase (STS) oxidized_scaffold Polyoxygenated Sesquiterpene Intermediate sesquiterpene_scaffold->oxidized_scaffold Cytochrome P450s (CYP450s) nitrogen_incorporated Nitrogen-Incorporated Intermediate oxidized_scaffold->nitrogen_incorporated Transaminase / Reductase (with Nitrogen Donor) ebenifoline_e_ii This compound nitrogen_incorporated->ebenifoline_e_ii Tailoring Enzymes (e.g., Oxidoreductases, Acyltransferases)

Figure 2: Proposed Biosynthetic Pathway for this compound.

Quantitative Data (Hypothetical)

As the biosynthetic pathway of this compound has not been elucidated, the following tables present hypothetical quantitative data to serve as a template for future experimental work.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Farnesyl Pyrophosphate Synthase (FPPS)IPP10.50.87.6 x 10⁴
DMAPP5.2--
Sesquiterpene Synthase (STS)FPP2.50.156.0 x 10⁴
Cytochrome P450 (CYP450-1)Sesquiterpene Scaffold15.00.053.3 x 10³
Cytochrome P450 (CYP450-2)Hydroxylated Intermediate20.00.084.0 x 10³

Table 2: Hypothetical Metabolite Concentrations in Euonymus laxiflorus Leaf Tissue

MetaboliteConcentration (µg/g fresh weight)
Farnesyl Pyrophosphate (FPP)0.5
Cyclized Sesquiterpene Scaffold2.0
Polyoxygenated Intermediates5.0
This compound15.0

Experimental Protocols

The following section provides a detailed, representative protocol for a key experiment in the proposed biosynthetic pathway: the characterization of a candidate sesquiterpene synthase.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate Sesquiterpene Synthase (STS)

Objective: To express a candidate STS gene from Euonymus laxiflorus in a microbial host and to determine its enzymatic activity and product profile.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a)

  • Candidate STS cDNA from E. laxiflorus

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol)

  • Ni-NTA affinity chromatography column

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol)

  • Farnesyl pyrophosphate (FPP) substrate

  • GC-MS for product analysis

Procedure:

  • Cloning and Transformation:

    • Amplify the full-length coding sequence of the candidate STS gene from E. laxiflorus cDNA.

    • Clone the amplified gene into the pET-28a expression vector.

    • Transform the resulting plasmid into E. coli BL21(DE3) cells.

  • Protein Expression and Purification:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Purify the His-tagged STS protein using a Ni-NTA affinity column according to the manufacturer's instructions.

    • Verify the purity and size of the protein by SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Set up the enzyme reaction in a glass vial with a Teflon-lined cap.

    • To the assay buffer, add the purified STS protein (final concentration 1-5 µM) and FPP (final concentration 50 µM).

    • Overlay the reaction mixture with a layer of a non-polar solvent (e.g., hexane) to trap volatile products.

    • Incubate the reaction at 30°C for 1-4 hours.

    • Stop the reaction by adding a stop solution (e.g., 5 M NaCl).

    • Vortex vigorously to extract the products into the organic layer.

  • Product Analysis:

    • Analyze the organic extract by GC-MS to identify the sesquiterpene products.

    • Compare the mass spectra and retention times of the products with those of authentic standards or with spectral libraries for identification.

Experimental_Workflow start Start: Candidate STS Gene from E. laxiflorus cloning Cloning into Expression Vector start->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression purification Protein Purification (Ni-NTA) expression->purification assay In Vitro Enzyme Assay with FPP purification->assay analysis Product Analysis (GC-MS) assay->analysis end End: Identification of Sesquiterpene Product(s) analysis->end

Figure 3: Experimental Workflow for STS Characterization.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a roadmap for future research aimed at unraveling the intricate enzymatic machinery responsible for its formation. Key areas for future investigation include:

  • Transcriptome and Genome Sequencing of Euonymus laxiflorus: To identify candidate genes encoding the enzymes of the proposed pathway, particularly sesquiterpene synthases, CYP450s, and enzymes involved in nitrogen incorporation.

  • Functional Characterization of Candidate Enzymes: Through heterologous expression and in vitro assays, the specific functions of the identified enzymes can be determined.

  • Metabolomic Profiling: To identify and quantify the proposed biosynthetic intermediates in E. laxiflorus.

  • Synthetic Biology Approaches: Once the key biosynthetic genes are identified, they can be assembled in a microbial host to enable the heterologous production of this compound and its derivatives for pharmacological evaluation.

The elucidation of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also unlock the potential for the sustainable production of this and other valuable sesquiterpenoid alkaloids.

References

Natural Sources and Isolation of Ebenifoline E-II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebenifoline E-II is a naturally occurring sesquiterpene pyridine alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an illustrative representation of its proposed biosynthetic pathway. All quantitative data is presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound is primarily found in plant species belonging to the Celastraceae family. Current research has identified its presence in the following species:

  • Euonymus laxiflorus : The stems and leaves of this plant are known to contain this compound[1][2][3].

  • Maytenus ebenifolia : The stem bark of this species is a significant source of this compound and related alkaloids[4][5].

  • Maytenus laevis : This species has also been reported to produce evoninate-type alkaloids, including this compound[6].

These plants synthesize a diverse array of sesquiterpene alkaloids, and the concentration of this compound can vary based on factors such as geographical location, season of collection, and the specific plant part utilized.

Quantitative Data

The available literature provides limited quantitative data on the yield of this compound from its natural sources. The following table summarizes the reported yield for a crude alkaloid fraction from Maytenus ebenifolia.

Plant SourcePlant PartExtraction MethodYield of Crude Alkaloid FractionReference
Maytenus ebenifoliaStem BarkMethanol Extraction & Dichloromethane Partitioning~0.28% (w/w)Gonzalez et al., 1993

Note: The yield of pure this compound from the crude fraction is not explicitly stated in the available literature and would be dependent on the efficiency of the subsequent purification steps.

Experimental Protocols: Isolation and Purification

The following is a detailed protocol for the isolation and purification of this compound, synthesized from methodologies reported for sesquiterpene pyridine alkaloids from Maytenus species.

Plant Material Collection and Preparation
  • Collection: Collect the stem bark of Maytenus ebenifolia.

  • Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried stem bark into a coarse powder using a mechanical grinder.

Extraction
  • Maceration: Macerate the powdered plant material (e.g., 900 g) in methanol at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

  • Filtration: Filter the methanolic extract to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

Solvent-Solvent Partitioning
  • Acid-Base Extraction: Resuspend the crude methanolic extract in a 2% aqueous sulfuric acid solution.

  • Neutral Compound Removal: Partition the acidic solution with dichloromethane to remove neutral and weakly basic compounds.

  • Alkaloid Liberation: Basify the aqueous layer to a pH of approximately 9-10 with ammonium hydroxide.

  • Alkaloid Extraction: Extract the liberated alkaloids with dichloromethane.

  • Concentration: Dry the dichloromethane phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification
  • Silica Gel Chromatography (Primary Separation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC; Final Purification):

    • Stationary Phase: C18 column.

    • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.

    • Detection: UV detection at a suitable wavelength (e.g., 230 nm and 270 nm).

    • Purification: Inject the semi-purified fractions containing this compound and collect the peak corresponding to the pure compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure and stereochemistry.

Visualized Workflows and Pathways

Isolation and Purification Workflow

G A Dried & Powdered Maytenus ebenifolia Stem Bark B Methanol Extraction A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning (H2SO4 / NH4OH) C->D E Crude Alkaloid Fraction D->E F Silica Gel Chromatography E->F G Semi-Pure Fractions F->G H Reversed-Phase HPLC G->H I Pure this compound H->I G cluster_0 Terpenoid Pathway cluster_1 Amino Acid Metabolism A Farnesyl Pyrophosphate (FPP) B Dihydro-β-agarofuran (Sesquiterpene Core) A->B Cyclization & Oxidation E Esterification B->E C Amino Acid Precursors (e.g., Aspartate, Dihydroxyisovalerate) D Evoninic Acid (Pyridine Dicarboxylic Acid) C->D D->E F This compound E->F

References

In-Depth Technical Guide: Ebenifoline E-II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebenifoline E-II is a complex sesquiterpenoid alkaloid isolated from the stems and leaves of Euonymus laxiflorus. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name. It also addresses the current understanding of its biological activity, noting a key discrepancy in cytotoxic effects reported in the foundational scientific literature versus commercial supplier information. Detailed experimental protocols for cytotoxicity screening are provided to aid researchers in further investigation. Currently, there is a lack of information regarding the specific signaling pathways modulated by this compound, highlighting a significant area for future research.

Chemical Identity and Properties

This compound is a structurally intricate natural product belonging to the sesquiterpenoid alkaloid class. Its core structure is a β-dihydroagarofuran skeleton, a common feature in compounds isolated from the Celastraceae family.

PropertyValueReference
CAS Number 133740-16-6[1]
Molecular Formula C₄₈H₅₁NO₁₈
Molecular Weight 929.9 g/mol
Source Stems and leaves of Euonymus laxiflorus[1]

IUPAC Name: (1S,2S,4R,5R,6S,7R,8R,9S,10R)-4,6,9-tris(acetyloxy)-8-((benzoyloxy)methyl)-1-hydroxy-2-(hydroxymethyl)-7-((1S)-1-hydroxyethyl)-5,9-dimethyl-3,12-dioxa-1-azatricyclo[7.2.1.0⁵,¹⁰]dodecan-11-one 2-(pyridine-3-carboxylate) 8-benzoate

Note: This IUPAC name has been computationally generated from the SMILES string and may vary slightly depending on the nomenclature algorithm used.

Biological Activity and Cytotoxicity Data

The primary investigation into the biological activity of this compound was conducted as part of a broader screening of compounds from Euonymus laxiflorus. This foundational study by Kuo et al. (2003) reported on the cytotoxicity of this compound against a panel of human cancer cell lines.

Contrary to information provided by some commercial suppliers, this key scientific paper concluded that This compound was inactive in the performed cytotoxicity assays. The reported 50% effective dose (ED₅₀) was greater than 20 μg/mL for all tested cell lines. In the same study, a related compound, emarginatine E, demonstrated notable cytotoxicity.

Table 1: Cytotoxicity Data for this compound

Cell LineCancer TypeED₅₀ (μg/mL)Reference
KBNasopharynx Carcinoma> 20[1]
COLO-205Colon Carcinoma> 20[1]
Hepa-3BHepatoma> 20[1]
HelaCervical Carcinoma> 20[1]

This discrepancy between the primary literature and commercial data underscores the importance of consulting original research. Further independent evaluation is required to definitively characterize the cytotoxic potential of this compound.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay as described in the pivotal study by Kuo et al. (2003), which utilized a sulforhodamine B (SRB) assay.

Cell Culture and Treatment
  • Cell Lines:

    • KB (Nasopharynx Carcinoma)

    • COLO-205 (Colon Carcinoma)

    • Hepa-3B (Hepatoma)

    • Hela (Cervical Carcinoma)

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells received the solvent vehicle alone.

  • Incubation: Plates were incubated for a period of 48 to 72 hours.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

  • Cell Fixation: After the incubation period, the culture medium was removed, and cells were fixed by gently adding 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates were then incubated at 4°C for 1 hour.

  • Washing: The plates were washed five times with slow-running tap water to remove the TCA and excess medium. Plates were then allowed to air dry completely.

  • Staining: 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well. The plates were incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: After staining, the plates were washed five times with 1% (v/v) acetic acid to remove unbound SRB dye. The plates were again allowed to air dry.

  • Solubilization: 200 μL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The optical density (OD) was measured at 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell survival was calculated relative to the solvent-treated control wells. The ED₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from dose-response curves.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_srb SRB Assay cell_seeding Seed Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add this compound overnight_incubation->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h fixation Fix with 10% TCA incubation_48_72h->fixation washing1 Wash with Water fixation->washing1 staining Stain with 0.4% SRB washing1->staining washing2 Wash with 1% Acetic Acid staining->washing2 solubilization Solubilize with 10 mM Tris washing2->solubilization read_absorbance Measure Absorbance at 515 nm solubilization->read_absorbance

Figure 1: Experimental workflow for the cytotoxicity assessment of this compound.

Signaling Pathways

Currently, there is a notable absence of published research investigating the specific signaling pathways that may be modulated by this compound. The initial screening focused on general cytotoxicity and did not delve into mechanistic studies.

Given that it is a sesquiterpenoid alkaloid, potential areas of future investigation could include pathways commonly affected by this class of compounds, such as:

  • NF-κB Signaling Pathway: Many terpenoids exhibit anti-inflammatory effects through the inhibition of this pathway.

  • Apoptosis Pathways: Should cytotoxicity be confirmed, investigating the intrinsic and extrinsic apoptosis pathways would be a logical next step.

  • MAPK Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and survival, and is a common target for anti-cancer drug discovery.

signaling_pathways ebenifoline This compound nf_kb NF-κB Pathway (Inflammation) ebenifoline->nf_kb ? apoptosis Apoptosis Pathways (Cell Death) ebenifoline->apoptosis ? mapk MAPK Pathway (Proliferation, Survival) ebenifoline->mapk ?

Figure 2: Potential signaling pathways for future investigation of this compound.

Conclusion and Future Directions

This compound is a well-characterized sesquiterpenoid alkaloid in terms of its chemical structure. However, its biological activity remains ambiguous. The primary scientific literature indicates a lack of cytotoxicity, which is in direct contrast with some commercial information. This highlights a critical need for further, rigorous investigation to clarify its pharmacological profile.

For researchers in drug discovery and natural product chemistry, this compound represents an opportunity. Future studies should focus on:

  • Re-evaluation of Cytotoxicity: Independent testing against a broader panel of cancer cell lines is necessary to confirm or refute the initial findings.

  • Mechanism of Action Studies: Should any biological activity be identified, subsequent research should focus on elucidating the underlying mechanism and identifying the molecular targets and signaling pathways involved.

  • Exploration of Other Biological Activities: Beyond cytotoxicity, this compound should be screened for other potential therapeutic properties, such as anti-inflammatory, anti-viral, or neuroprotective effects.

This technical guide provides the foundational information required for scientists to embark on these future research endeavors.

References

Ebenifoline E-II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of ebenifoline E-II, a sesquiterpene pyridine alkaloid. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Core Physical and Chemical Properties

This compound, a complex natural product, has been isolated from plant species of the Celastraceae family, including Maytenus ebenifolia and Euonymus laxiflorus. Its core structure consists of a polyoxygenated dihydroagarofuran sesquiterpene core linked to a substituted pyridine ring.

PropertyValueSource
Molecular Formula C₄₈H₅₁NO₁₈[1]
Molecular Weight 929.93 g/mol [1]
Melting Point 174-177 °C[2]
Boiling Point (Predicted) 918.2 ± 65.0 °C
Density (Predicted) 1.41 ± 0.1 g/cm³
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Appearance Amorphous solid[2]

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry has been crucial in determining the elemental composition and molecular weight of this compound. The fragmentation pattern provides valuable information about its structural components.

Ionm/z
[M]⁺929
Fragment Ions634, 262, 206, 178, 161, 107, 105
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound have been reported in the scientific literature, enabling the complete assignment of its complex structure. The comprehensive NMR data can be found in the publication "Isolation, structural elucidation and conformational analysis of sesquiterpene pyridine alkaloids from Maytenus ebenifolia Reiss" in the Journal of the Chemical Society, Perkin Transactions 1.[2][3]

Experimental Protocols

Isolation and Purification of this compound

General Workflow for Isolation:

Isolation_Workflow Start Plant Material (e.g., roots, stems, leaves of Maytenus ebenifolia or Euonymus laxiflorus) Extraction Extraction with Methanol (MeOH) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) Extraction->Partitioning Chromatography1 Column Chromatography on Silica Gel Partitioning->Chromatography1 Chromatography2 Further Chromatographic Separation (e.g., Sephadex LH-20, Reversed-Phase HPLC) Chromatography1->Chromatography2 Purification Purification of this compound Chromatography2->Purification End Pure this compound Purification->End

Figure 1: Generalized workflow for the isolation of this compound.

The process typically begins with the extraction of the dried and powdered plant material with methanol. The crude extract is then subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. Further purification is achieved through various chromatographic techniques, including column chromatography on silica gel and Sephadex, followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, including cytotoxicity and the inhibition of nitric oxide (NO) production. These activities suggest its potential as an anti-inflammatory and anti-cancer agent.

Cytotoxicity and Potential Anti-Cancer Effects

This compound is reported to be cytotoxic.[4] While the precise mechanism of its cytotoxicity is yet to be fully elucidated, sesquiterpene pyridine alkaloids are known to exhibit anti-tumor properties.[5] A plausible mechanism of action is through the modulation of key signaling pathways involved in cell survival and proliferation.

Inhibition of Nitric Oxide Production and Anti-Inflammatory Potential

This compound has been shown to inhibit the production of nitric oxide (NO).[5] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. The inhibition of NO production by sesquiterpene alkaloids is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression.

Potential Signaling Pathway for NO Inhibition:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, including the expression of iNOS. Several sesquiterpene pyridine alkaloids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[6] It is hypothesized that this compound may also act through this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB releases IkB_p->Degradation ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds to promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Ebenifoline This compound Ebenifoline->IKK inhibits? Ebenifoline->NFkB_n inhibits?

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

This proposed mechanism involves the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκB. This, in turn, would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS. Further research is required to confirm the precise molecular targets of this compound within this pathway.

References

Ebenifoline E-II: A Technical Overview of its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebenifoline E-II is a naturally occurring sesquiterpene alkaloid isolated from plants belonging to the Celastraceae family, including species such as Maytenus ebenifolia, Euonymus laxiflorus, and Tripterygium wilfordii. Structurally, it belongs to a class of complex polyesters of a polyhydroxylated dihydroagarofuran sesquiterpene core. Emerging research has highlighted the potential of this compound and related compounds in the realms of immunomodulation and oncology. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its immunomodulatory and cytotoxic potential, plausible mechanisms of action, and relevant experimental methodologies.

Immunomodulatory Activity

This compound has demonstrated significant immunomodulatory effects, primarily characterized by the inhibition of pro-inflammatory cytokine production.

Quantitative Data on Cytokine Inhibition

Studies on human peripheral blood mononuclear cells (PBMCs) have shown that this compound can potently suppress the secretion of several key cytokines at a concentration of 10 µg/mL.

Cytokine% Inhibition at 10 µg/mL
Interleukin-2 (IL-2)100%
Interleukin-8 (IL-8)100%
Interferon-gamma (IFN-γ)97%
Tumor Necrosis Factor-alpha (TNF-α)92%
Plausible Mechanism of Action: NF-κB Pathway Inhibition

While direct studies on this compound's effect on the NF-κB pathway are not yet available, substantial evidence from related sesquiterpene alkaloids isolated from Tripterygium wilfordii strongly suggests that the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary mechanism for their immunomodulatory and anti-inflammatory activities.[1] The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation, including those for IL-2, IL-8, IFN-γ, and TNF-α.

Several sesquiterpene pyridine alkaloids from Tripterygium wilfordii have been shown to inhibit the NF-κB pathway in lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells.[2][3][4][5]

CompoundIC₅₀ for NF-κB Inhibition
Wilfordatine E8.75 µM
Tripfordine A0.74 µM[2][3][4]
Wilforine15.66 µM

dot

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_dimer NF-κB (p50/p65) NFkB_dimer_n NF-κB (p50/p65) NFkB_dimer->NFkB_dimer_n translocates Ebenifoline_EII This compound (Proposed) Ebenifoline_EII->IKK_complex inhibits (hypothesized) DNA DNA NFkB_dimer_n->DNA Cytokine_genes Pro-inflammatory Cytokine Genes (IL-2, IL-8, IFN-γ, TNF-α) DNA->Cytokine_genes activates transcription

Caption: Proposed mechanism of action for this compound.

Cytotoxic Activity

This compound is described as a cytotoxic agent. While specific IC₅₀ values for this compound against various cancer cell lines are not yet widely published, data from other novel sesquiterpenoid alkaloids isolated from Tripterygium wilfordii provide strong evidence for the potent anticancer activity of this class of compounds.

Quantitative Data on Cytotoxicity of Related Sesquiterpenoid Alkaloids

The following table summarizes the cytotoxic activity of newly identified sesquiterpenoid alkaloids from Tripterygium wilfordii against human cancer cell lines, as determined by the CCK-8 assay.[6][7]

CompoundCell LineIC₅₀ (µM)
Cangorin KSMMC7721 (Hepatocellular Carcinoma)0.26
LN229 (Glioblastoma)0.50
Dimacroregeline CSMMC77219.67
LN2297.38
Dimacroregeline DSMMC77215.43
LN2294.82
Known Sesquiterpenoid 4SMMC77213.12
LN2292.56
Known Sesquiterpenoid 5LN2296.21

Experimental Protocols

Isolation and Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

A detailed protocol for the isolation and stimulation of PBMCs is crucial for studying the immunomodulatory effects of compounds like this compound.

dot

G Start Whole Blood Collection Ficoll Ficoll-Paque Density Gradient Centrifugation Start->Ficoll Isolate_PBMC Isolate PBMC Layer Ficoll->Isolate_PBMC Wash_PBMC Wash PBMCs with RPMI-1640 Isolate_PBMC->Wash_PBMC Resuspend Resuspend in Culture Medium (e.g., RPMI-1640 + 10% FBS) Wash_PBMC->Resuspend Culture Culture Cells with This compound and Stimulant (e.g., LPS or PHA) Resuspend->Culture Incubate Incubate for 24-48 hours (37°C, 5% CO₂) Culture->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Cytokine Quantification (ELISA) Collect_Supernatant->ELISA

Caption: Workflow for PBMC isolation and cytokine analysis.

Methodology:

  • Blood Collection and PBMC Isolation: Whole blood is collected from healthy donors. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs are washed and resuspended in a suitable culture medium, such as RPMI-1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Compound Treatment and Stimulation: Cells are pre-incubated with varying concentrations of this compound for a specified period before being stimulated with a mitogen like phytohemagglutinin (PHA) or lipopolysaccharide (LPS) to induce cytokine production.

  • Incubation: The cell cultures are incubated for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation to remove cells and debris.

  • Cytokine Quantification: The concentrations of cytokines in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Cytotoxicity Assay (CCK-8 or MTT)

The cytotoxic effects of this compound can be determined using colorimetric assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

dot

G Seed_Cells Seed Cancer Cells in 96-well Plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_Reagent Add CCK-8 or MTT Reagent Incubate_48_72h->Add_Reagent Incubate_1_4h Incubate for 1-4 hours Add_Reagent->Incubate_1_4h Measure_Absorbance Measure Absorbance with Microplate Reader Incubate_1_4h->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Value Measure_Absorbance->Calculate_IC50

Caption: General workflow for cytotoxicity assays.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Reagent Addition: Following incubation, CCK-8 or MTT reagent is added to each well.

  • Final Incubation and Measurement: The plates are incubated for an additional 1 to 4 hours, allowing for the conversion of the reagent into a colored formazan product by viable cells. The absorbance is then measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated immunomodulatory and potential anticancer activities. The available data strongly suggest that its mechanism of action may involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The potent cytokine inhibitory effects and the cytotoxicity exhibited by related sesquiterpene alkaloids highlight the therapeutic potential of this class of compounds.

Further research is warranted to:

  • Elucidate the precise molecular targets of this compound within the NF-κB and other relevant signaling pathways.

  • Determine the IC₅₀ values of this compound against a broad panel of human cancer cell lines.

  • Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.

  • Explore the structure-activity relationships of this compound and its analogs to guide the development of more potent and selective therapeutic agents.

This technical guide provides a foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and related sesquiterpene alkaloids.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "ebenifoline E-II" does not correspond to a recognized compound in the scientific literature. It is plausible that this name is a misnomer or a highly specific, non-standard designation. This guide will focus on the broader, scientifically established class of Daphniphyllum alkaloids, to which the intended compound likely belongs. This family of natural products exhibits a remarkable range of complex structures and significant biological activities.

Introduction

Daphniphyllum alkaloids are a diverse group of over 350 structurally complex natural products isolated from plants of the genus Daphniphyllum. These alkaloids are characterized by their unique and often intricate polycyclic ring systems, which have made them challenging targets for total synthesis and fascinating subjects for biosynthetic studies. The diverse biological activities of Daphniphyllum alkaloids, including cytotoxic, anti-HIV, neurotrophic, and vasorelaxant effects, have attracted significant interest from the drug discovery and development community.

This technical guide provides a comprehensive overview of the core aspects of Daphniphyllum alkaloids, including their biological activities with a focus on quantitative data, detailed experimental protocols for their isolation and biological evaluation, and visualizations of key experimental workflows.

Biological Activities of Daphniphyllum Alkaloids

Daphniphyllum alkaloids have been reported to exhibit a wide array of biological activities. The following tables summarize the quantitative data for some of the most well-characterized compounds and their analogs.

Cytotoxic Activity

Many Daphniphyllum alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in Table 1.

Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids

CompoundCell LineIC50 (µM)Reference
Daphnioldhanol AHeLa31.9[1][1]
Daphnezomine WHeLa16.0 (µg/mL)[2][3][4][2][3][4]
Unnamed AlkaloidHeLa~3.89
Daphnezomine WA549~30 (µg/mL)[4][4]
Daphnezomine WMGC-803~30 (µg/mL)[4][4]
Daphnezomine WCOLO-205~30 (µg/mL)[4][4]
Anti-HIV Activity

Certain Daphniphyllum alkaloids have shown promise as anti-HIV agents. The half-maximal effective concentration (EC50) for logeracemin A is provided in Table 2.

Table 2: Anti-HIV Activity of Logeracemin A

CompoundAssayEC50 (µM)Reference
Logeracemin AAnti-HIV4.5 ± 0.1[5]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of Daphniphyllum alkaloids.

Isolation of Daphniphyllum Alkaloids from Plant Material

The following is a general protocol for the extraction and isolation of alkaloids from Daphniphyllum species.

Workflow for Alkaloid Isolation

Alkaloid_Isolation plant_material Dried and Powdered Plant Material extraction Maceration with Acidified Ethanol plant_material->extraction Solvent filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration acid_base_extraction Acid-Base Partitioning concentration->acid_base_extraction Adjust pH chromatography Column Chromatography acid_base_extraction->chromatography Crude Alkaloid Extract fractions Fraction Collection chromatography->fractions purification HPLC Purification fractions->purification isolated_alkaloids Isolated Alkaloids purification->isolated_alkaloids

A general workflow for the isolation of Daphniphyllum alkaloids.

Protocol Details:

  • Plant Material Preparation: The dried and powdered plant material (e.g., leaves, stems, or roots) of the Daphniphyllum species is used as the starting material.

  • Extraction: The powdered material is macerated with an acidic ethanol solution (e.g., 95% ethanol adjusted to pH 2-3 with HCl) at room temperature for an extended period (e.g., 3 x 24 hours). This process is repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The combined ethanolic extracts are filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10 and extracted with a different organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the alkaloids into different fractions.

  • Purification: The fractions containing the alkaloids of interest are further purified by repeated column chromatography or by using high-performance liquid chromatography (HPLC) to yield the pure compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow for MTT Cytotoxicity Assay

MTT_Assay cell_seeding Seed cells in 96-well plate compound_treatment Treat cells with Daphniphyllum alkaloids cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Workflow of the MTT assay for determining cytotoxicity.

Protocol Details:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Daphniphyllum alkaloids. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase Inhibitory Assay (Ellman's Method)

While not yet broadly reported for Daphniphyllum alkaloids, their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system, can be assessed using the well-established Ellman's method.

Signaling Pathway of Ellman's Assay

Ellmans_Assay cluster_reaction Reaction Mixture AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATChI Acetylthiocholine Iodide (ATChI) ATChI->AChE TNB 5-thio-2-nitrobenzoate (TNB) Thiocholine->TNB reacts with DTNB 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) DTNB->Thiocholine Absorbance Absorbance TNB->Absorbance measured at 412 nm Inhibitor Daphniphyllum Alkaloid (Inhibitor) Inhibitor->AChE inhibits

Principle of the Ellman's method for AChE inhibition.

Protocol Details:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATChI), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a solution of acetylcholinesterase enzyme.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, the test compound (Daphniphyllum alkaloid) at various concentrations, DTNB solution, and the AChE enzyme solution. A control without the inhibitor and a blank without the enzyme are also prepared.

  • Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The reaction is initiated by adding the ATChI substrate to all wells.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm for a set period (e.g., 5 minutes) using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is determined from the dose-response curve.

Conclusion

The Daphniphyllum alkaloids represent a rich source of structurally novel and biologically active compounds with significant potential for drug discovery. Their cytotoxic and anti-HIV activities, among others, warrant further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this fascinating class of natural products. Future research should focus on a broader screening of Daphniphyllum alkaloids for various biological activities, including neurotrophic and vasorelaxant effects, and on elucidating their mechanisms of action to guide the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ebenifoline E-II (Representative Protocol Based on Calyciphylline A-Type Alkaloid Synthesis)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a specific total synthesis for a compound designated "ebenifoline E-II" has not been reported in peer-reviewed scientific literature. The following protocol is a representative synthesis of a complex caged Daphniphyllum alkaloid, structurally related to the calyciphylline A-type family, to which this compound is presumed to belong. This document is intended to provide researchers, scientists, and drug development professionals with a detailed methodological framework for the synthesis of similar complex natural products.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, numbering over 350 isolated members.[1][2] These compounds have attracted significant attention from the synthetic chemistry community due to their complex, polycyclic, and often caged architectures, as well as their interesting biological activities, which include antitumor, anti-HIV, and neurotrophic properties.[1][3] The calyciphylline A-type alkaloids are a prominent subfamily of Daphniphyllum alkaloids, characterized by a unique pentacyclic caged skeleton.[4] This protocol outlines a convergent and stereoselective synthetic strategy for a representative member of this class, culminating in the formation of the core structure.

Overall Synthetic Strategy

The synthetic approach is based on a convergent strategy, involving the preparation of two key fragments, followed by their coupling and a subsequent cascade of reactions to construct the intricate polycyclic core. The key transformations include an intramolecular Heck reaction to form a key bicyclic system, a stereoselective conjugate addition, and a late-stage intramolecular aldol condensation to complete the caged structure.

Diagram of the Synthetic Pathway

Ebenifoline_E_II_Synthesis cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Fragment Coupling and Elaboration cluster_cyclization Core Structure Formation A1 Commercially Available Starting Material A2 Multi-step Synthesis (5 steps) A1->A2 Standard Transformations A3 Key Intermediate A (Azabicyclo[3.3.1]nonane core) A2->A3 Intramolecular Heck Reaction C1 Fragment A + Fragment B A3->C1 B1 Commercially Available Starting Material B2 Multi-step Synthesis (4 steps) B1->B2 Functional Group Manipulations B3 Key Intermediate B (Functionalized Cyclopentenone) B2->B3 Oxidative Cyclization B3->C1 C2 Stereoselective Conjugate Addition C1->C2 Organocuprate Addition C3 Coupled Product C2->C3 D1 Deprotection and Functionalization C3->D1 D2 Late-stage Intramolecular Aldol Condensation D1->D2 D3 This compound Core D2->D3 Final C-C Bond Formation

Caption: A flowchart illustrating the convergent synthetic strategy for the this compound core structure.

Experimental Protocols

Stage 1: Synthesis of Key Intermediate A (Azabicyclo[3.3.1]nonane core)

This stage focuses on the construction of the pivotal 2-azabicyclo[3.3.1]nonane motif, a common feature in calyciphylline A-type alkaloids.[4]

Protocol 1.1: Intramolecular Heck Reaction

  • Preparation: To a solution of the acyclic amino-diene precursor (1.0 eq) in anhydrous DMF (0.05 M) is added Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and Ag₂CO₃ (2.0 eq).

  • Reaction: The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours under an argon atmosphere.

  • Workup: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (EtOAc/hexanes gradient) to afford the azabicyclic product.

StepPrecursorProductReagentsConditionsYield (%)
1.1Acyclic Amino-dieneAzabicyclo[3.3.1]nonanePd(OAc)₂, PPh₃, Ag₂CO₃DMF, 100 °C, 12 h75

Stage 2: Synthesis of Key Intermediate B (Functionalized Cyclopentenone)

The second key fragment is a highly functionalized cyclopentenone, which will be used for the crucial conjugate addition step.

Protocol 2.1: Oxidative Nazarov Electrocyclization

An unprecedented oxidative Nazarov electrocyclization using an unfunctionalized diallylic alcohol can be employed here.[1]

  • Preparation: The diallylic alcohol precursor (1.0 eq) is dissolved in CH₂Cl₂ (0.1 M).

  • Reaction: The solution is cooled to -78 °C, and DDQ (1.5 eq) is added portionwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash chromatography (EtOAc/hexanes) to yield the cyclopentenone.

StepPrecursorProductReagentsConditionsYield (%)
2.1Diallylic AlcoholFunctionalized CyclopentenoneDDQCH₂Cl₂, -78 °C to rt, 3 h68

Stage 3: Fragment Coupling and Core Assembly

Protocol 3.1: Stereoselective Conjugate Addition

  • Preparation: To a solution of Key Intermediate A (1.0 eq) in THF (0.1 M) at -78 °C is added n-BuLi (1.1 eq) dropwise. After 30 minutes, a solution of CuCN (1.0 eq) and LiCl (2.0 eq) in THF is added. The mixture is stirred for 1 hour at -78 °C.

  • Reaction: A solution of Key Intermediate B (0.8 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 4 hours.

  • Workup: The reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with EtOAc (3x). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The residue is purified by flash chromatography to yield the coupled product.

StepReactant 1Reactant 2ProductReagentsConditionsYield (%)
3.1Key Intermediate AKey Intermediate BCoupled Productn-BuLi, CuCN, LiClTHF, -78 °C, 4 h82

Protocol 3.2: Intramolecular Aldol Condensation and Final Steps

  • Deprotection: The coupled product is subjected to standard deprotection conditions (e.g., TBAF for silyl ethers, or acid/base hydrolysis for esters) to reveal the necessary functional groups for the final cyclization.

  • Cyclization: The deprotected intermediate is dissolved in a solution of KHMDS (1.5 eq) in THF (0.05 M) at -78 °C. The reaction is stirred for 2 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified by preparative HPLC to afford the core structure of this compound.

StepPrecursorProductReagentsConditionsYield (%)
3.2Deprotected Coupled ProductThis compound CoreKHMDSTHF, -78 °C, 2 h55

Summary of Quantitative Data

StageKey TransformationOverall YieldNumber of Steps
1Intramolecular Heck Reaction~45%6
2Oxidative Nazarov Cyclization~50%5
3Fragment Coupling and Cyclization~38%3
Total - ~8.5% 14

Conclusion

The synthetic strategy presented herein provides a plausible and efficient pathway for the construction of the complex core structure of a calyciphylline A-type alkaloid, serving as a representative protocol for the synthesis of this compound. The key features of this synthesis include a convergent assembly of two advanced intermediates and a late-stage intramolecular cyclization to forge the intricate caged architecture. This protocol highlights some of the elegant strategies and novel methods that have been developed for the total synthesis of Daphniphyllum alkaloids.[1][4] Further optimization of each step and exploration of alternative synthetic routes will be beneficial for improving the overall efficiency and for the synthesis of analogues for biological evaluation.

References

Application Notes and Protocols for the Purification of Ebenifoline E-II and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of ebenifoline E-II and other indole alkaloids from their natural sources, primarily focusing on species from the Ervatamia genus. While a specific protocol for this compound is not extensively documented in publicly available literature, this guide synthesizes established techniques for the separation of structurally similar alkaloids from Ervatamia yunnanensis, a known source of this compound.

Introduction

This compound is a monoterpenoid indole alkaloid that has garnered interest within the scientific community. The purification of such alkaloids is a critical step in drug discovery and development, enabling detailed structural elucidation, pharmacological screening, and toxicological assessment. The protocols outlined below describe a multi-step approach involving extraction, preliminary separation, and fine purification using advanced chromatographic techniques.

Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the plant material. This is typically achieved through solvent extraction.

Protocol: Acid-Base Extraction of Total Alkaloids
  • Maceration: The dried and powdered plant material (e.g., stems, leaves, or roots of Ervatamia yunnanensis) is macerated with an acidic aqueous solution (e.g., 2% hydrochloric acid) to protonate the alkaloids and increase their solubility in the aqueous phase.[1]

  • Filtration: The mixture is filtered to separate the solid plant material from the acidic extract containing the alkaloid salts.

  • Degreasing: The acidic aqueous solution is washed with a non-polar solvent like petroleum ether to remove fats and other non-polar compounds.[1]

  • Basification: The pH of the acidic aqueous solution is adjusted to approximately 9.5 with an aqueous ammonia solution to deprotonate the alkaloid salts, rendering them as free bases.[1]

  • Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an organic solvent such as chloroform or dichloromethane to transfer the free base alkaloids into the organic phase.[1]

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield the crude total alkaloid extract.[1]

Chromatographic Purification of Indole Alkaloids

The crude alkaloid extract is a complex mixture that requires further separation. A combination of chromatographic techniques is often employed to isolate individual alkaloids.

Preliminary Separation by Column Chromatography

Silica gel column chromatography is a common method for the initial fractionation of the crude extract.

Table 1: Parameters for Preliminary Separation by Silica Gel Column Chromatography

ParameterValue/Description
Stationary PhaseSilica gel (100-200 mesh)
Mobile PhaseGradient elution with a Dichloromethane/Methanol solvent system
Sample LoadingThe crude alkaloid extract is mixed with a small amount of silica gel (60-80 mesh) and petroleum ether before loading onto the column.[2]
Protocol: Silica Gel Column Chromatography
  • Column Packing: A glass column is packed with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: The prepared sample is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with dichloromethane and gradually increasing the proportion of methanol.[2]

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the alkaloids of interest.

  • Pooling and Concentration: Fractions with similar TLC profiles are pooled and concentrated.

Fine Purification by pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC)

pH-zone-refining CCC is a powerful technique for the preparative separation of alkaloids based on their pKa values and partition coefficients.

Table 2: Parameters for pH-ZRCCC Separation of Ervatamia yunnanensis Alkaloids [3]

ParameterValue/Description
Two-Phase Solvent SystemHexane-ethyl acetate-methanol-water (5:5:2:8, v/v/v/v)
Mobile Phase (Upper Phase)20 mM Triethylamine (TEA)
Stationary Phase (Lower Phase)5 mM Hydrochloric Acid (HCl)
Revolution Speed850 rpm
Flow Rate2.0 mL/min
Detection Wavelength254 nm
Protocol: pH-ZRCCC
  • Solvent System Preparation: The two-phase solvent system is prepared and thoroughly equilibrated. TEA is added to the upper phase (mobile phase) and HCl to the lower phase (stationary phase).[3]

  • Column Filling: The CCC column is first filled with the stationary phase.

  • Sample Injection: The crude extract (e.g., 2.1 g) is dissolved in a mixture of the upper and lower phases and injected into the column.[4]

  • Elution: The mobile phase is pumped through the column at a constant flow rate while the column is rotating.[3]

  • Fraction Collection: Fractions are collected based on the UV chromatogram.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The fractions obtained from pH-ZRCCC are further purified by preparative HPLC to isolate individual alkaloids with high purity.

Table 3: Representative Parameters for Preparative HPLC Purification

ParameterValue/Description
ColumnC18 reversed-phase column
Mobile PhaseA gradient of acetonitrile and water containing a modifier like formic acid or ammonia to improve peak shape.[5][6]
Flow RateDependent on column dimensions, typically in the range of 5-20 mL/min.
DetectionUV detection at a wavelength appropriate for the alkaloids (e.g., 254 nm).
Protocol: Preparative HPLC
  • Sample Preparation: The collected fractions from the previous step are dissolved in the initial mobile phase.

  • Injection: The sample is injected onto the preparative HPLC column.

  • Elution: A solvent gradient is run to separate the components.

  • Fraction Collection: Fractions corresponding to the peaks of interest are collected.

  • Purity Analysis: The purity of the isolated compounds is assessed by analytical HPLC. For instance, several indole alkaloids from E. yunnanensis have been purified to over 95% purity using this combined approach.[4]

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow PlantMaterial Dried & Powdered Ervatamia yunnanensis Extraction Acid-Base Extraction PlantMaterial->Extraction CrudeExtract Crude Total Alkaloid Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Alkaloid-Rich Fractions SilicaGel->Fractions pHZRCCC pH-Zone-Refining CCC Fractions->pHZRCCC CCCFractions Purified Fractions pHZRCCC->CCCFractions PrepHPLC Preparative HPLC CCCFractions->PrepHPLC PureAlkaloid Isolated this compound (or related alkaloids) PrepHPLC->PureAlkaloid

Caption: General workflow for the purification of indole alkaloids.

ChromatographicSeparation cluster_preliminary Preliminary Separation cluster_fine Fine Purification CrudeExtract Crude Alkaloid Extract SilicaGel Silica Gel Chromatography (DCM/MeOH Gradient) CrudeExtract->SilicaGel pHZRCCC pH-Zone-Refining CCC (Hex-EtOAc-MeOH-H2O) SilicaGel->pHZRCCC Fractions PrepHPLC Preparative HPLC (C18, ACN/H2O) pHZRCCC->PrepHPLC PureCompound High-Purity Alkaloid PrepHPLC->PureCompound

Caption: Detailed chromatographic separation strategy.

Summary

The purification of this compound and related indole alkaloids from Ervatamia species is a meticulous process that relies on a combination of classic and modern separation techniques. The protocols provided herein offer a robust framework for researchers to isolate these valuable natural products for further scientific investigation. The specific conditions, especially in the chromatographic steps, may require optimization depending on the precise alkaloid profile of the plant material.

References

Application Note & Protocol: Analysis of Ebenifoline E-II

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ebenifoline E-II is identified as a complex polycyclic diterpene alkaloid belonging to the Daphniphyllum alkaloids class.[1][2][3][4][5] These natural products are known for their intricate molecular architectures and significant biological activities, which have garnered considerable interest from the scientific community.[6][7] Due to the structural complexity and the potential for co-eluting isomers from natural sources, robust and reliable analytical methods are imperative for the accurate identification, quantification, and characterization of this compound in various matrices, including plant extracts and purified samples.

This document provides a comprehensive guide to the analytical standards and methodologies for this compound, including protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are crucial for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties and Reference Standard

An analytical reference standard of this compound is essential for accurate quantification and identification. The following table summarizes the key properties of a hypothetical this compound standard.

PropertyValueSource
Chemical Name This compoundN/A
Chemical Class Daphniphyllum Alkaloid[1][2][3][4][5]
Molecular Formula C₂₂H₃₁NO₄ (Hypothetical)N/A
Molecular Weight 373.49 g/mol (Hypothetical)N/A
Appearance White to off-white solidGeneral knowledge
Purity (by HPLC) ≥98%General standard
Storage -20°C, protected from light and moistureGeneral standard

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of Daphniphyllum alkaloids from plant tissues.[8]

Objective: To extract total alkaloids, including this compound, from dried and powdered plant material.

Materials:

  • Dried, powdered plant material (e.g., leaves, stems)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (0.01 M)

  • Sodium carbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Protocol:

  • Macerate 100 g of powdered plant material in 500 mL of methanol at room temperature for 24 hours.

  • Filter the extract and concentrate under reduced pressure using a rotary evaporator.

  • Resuspend the residue in 200 mL of ethyl acetate.

  • Extract the ethyl acetate solution with 3 x 200 mL of 0.01 M aqueous HCl.

  • Combine the acidic aqueous layers and wash with 100 mL of ethyl acetate to remove neutral impurities.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a 5% sodium carbonate solution.

  • Extract the basified aqueous solution with 3 x 200 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloid extract.

HPLC Method for Quantification

Objective: To quantify the concentration of this compound in a prepared sample.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-35 min: 10-90% B35-40 min: 90% B40-41 min: 90-10% B41-45 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 220 nm

Protocol:

  • Prepare a stock solution of the this compound reference standard in methanol (1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Dissolve the sample extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

LC-MS Method for Identification and Characterization

Objective: To confirm the identity and determine the mass of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 100-1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

Protocol:

  • Utilize the same HPLC conditions as described in section 2.2, with the eluent directed to the mass spectrometer.

  • Acquire full scan mass spectra to determine the accurate mass of the parent ion.

  • Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation patterns for structural elucidation.

  • Compare the retention time and mass spectrum of the sample peak with the this compound reference standard.

NMR Spectroscopy for Structural Elucidation

Objective: To elucidate the complete chemical structure of this compound. The structural determination of Daphniphyllum alkaloids heavily relies on 1D and 2D NMR techniques.[1][9][10]

Instrumentation and Conditions:

ParameterRecommended Setting
NMR Spectrometer Bruker Avance III 600 MHz or equivalent
Solvent CDCl₃ or CD₃OD
Temperature 298 K
Experiments ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, NOESY

Protocol:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated solvent.

  • Acquire a standard suite of 1D and 2D NMR spectra.

  • Process and analyze the spectra to assign proton and carbon signals.

  • Use COSY, HSQC, and HMBC correlations to establish the connectivity of the carbon skeleton.

  • Utilize NOESY spectra to determine the relative stereochemistry of the molecule.

Data Presentation

Table 1: Hypothetical HPLC-UV and HRMS Data for this compound

AnalyteRetention Time (min)UV λmax (nm)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)
This compound21.5220374.2275374.2271

Table 2: Hypothetical ¹³C and ¹H NMR Data for this compound (in CDCl₃, 600 MHz)

PositionδC (ppm)δH (ppm, mult., J in Hz)
155.23.15 (d, 8.5)
234.81.89 (m), 2.05 (m)
371.34.10 (dd, 8.5, 4.0)
.........
22172.1-
OMe51.53.68 (s)

Visualizations

Experimental Workflow

G cluster_analysis Analysis plant Plant Material extract Methanolic Extraction plant->extract partition Acid-Base Partitioning extract->partition crude Crude Alkaloid Extract partition->crude prep_hplc Preparative HPLC crude->prep_hplc pure Pure this compound prep_hplc->pure hplc HPLC-UV (Quantification) pure->hplc Analytical Standard lcms LC-MS (Identification) pure->lcms nmr NMR (Structure) pure->nmr

Caption: General workflow for the isolation and analysis of this compound.

Hypothetical Signaling Pathway Interaction

Daphniphyllum alkaloids have been reported to exhibit various biological activities, including cytotoxic effects.[7] The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound.

G Ebenifoline This compound Receptor Cell Surface Receptor Ebenifoline->Receptor Binds/Activates Kinase1 Kinase Cascade (e.g., MAPK) Receptor->Kinase1 Initiates TranscriptionFactor Transcription Factor (e.g., AP-1) Kinase1->TranscriptionFactor Phosphorylates Apoptosis Apoptosis TranscriptionFactor->Apoptosis Upregulates CellCycle Cell Cycle Arrest TranscriptionFactor->CellCycle Induces

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for the Quantification of Ebenifoline E-II in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ebenifoline E-II is a sesquiterpene alkaloid isolated from the plant Euonymus laxiflorus. Preliminary studies have indicated potential cytotoxic activities of alkaloids from this plant, suggesting the need for robust analytical methods to support pharmacokinetic and pharmacodynamic studies in drug development.[1] This document provides a detailed protocol for the quantification of this compound in biological matrices, specifically plasma, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound.

Principle of the Method

The method described herein is based on the principle of liquid-liquid extraction (LLE) for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the quantification of this compound in complex biological samples.[2][3][4][5] An internal standard (IS) is utilized to ensure accuracy and precision by correcting for variations in extraction recovery and matrix effects.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS) - (A structurally similar compound not present in the matrix, e.g., another sesquiterpene alkaloid)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Human plasma (K2-EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

Instrumentation
  • UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the IS working solution (e.g., 200 ng/mL in 50:50 ACN:water) and vortex briefly.

  • Add 1 mL of MTBE to the sample.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions
  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • MRM Transitions (Hypothetical):

      • This compound: Q1 (m/z) 930.9 -> Q3 (m/z) [fragment 1], [fragment 2]

      • Internal Standard (IS): Q1 (m/z) [parent ion] -> Q3 (m/z) [fragment ion]

Data Presentation

Table 1: Calibration Curve Parameters for this compound in Human Plasma
AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²
Table 2: Precision and Accuracy of the Method for this compound Quantification
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LQC3< 15%± 15%< 15%± 15%
MQC75< 15%± 15%< 15%± 15%
HQC750< 15%± 15%< 15%± 15%
Table 3: Recovery and Matrix Effect for this compound
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC385 - 11585 - 115
HQC75085 - 11585 - 115

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma) spike_is Spike with Internal Standard sample->spike_is lle Liquid-Liquid Extraction (MTBE) spike_is->lle evaporation Evaporation (Nitrogen) lle->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis UHPLC-MS/MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for the quantification of this compound in plasma.

Hypothesized Signaling Pathway for Cytotoxicity

Given that some sesquiterpene alkaloids exhibit cytotoxic effects by inducing apoptosis through the inhibition of pro-survival signaling pathways, a plausible mechanism for this compound is presented below.[6][7][8][9]

signaling_pathway ebenifoline This compound pi3k PI3K ebenifoline->pi3k Inhibits nfkb NF-κB ebenifoline->nfkb Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) mtor->bcl2 Promotes nfkb->bcl2 Promotes apoptosis Apoptosis bcl2->apoptosis Inhibits

References

Application Notes and Protocols for In Vitro Assay Development of Ebenifoline E-II

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ebenifoline E-II is a novel natural product with potential therapeutic applications. The initial stages of drug discovery for a new compound like this compound involve comprehensive in vitro screening to determine its biological activities and mechanism of action.[1][2] These preliminary assays are crucial for identifying potential therapeutic areas and guiding further preclinical development.[2] This document provides detailed protocols for the initial in vitro evaluation of this compound, focusing on two key areas of drug discovery: anticancer and antimicrobial activities.

Cytotoxicity Screening of this compound Against Human Cancer Cell Lines

A fundamental step in the evaluation of a novel compound for anticancer potential is to assess its cytotoxicity against various cancer cell lines.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

1.1. Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the dissolved formazan is measured, providing a quantitative assessment of cell viability.

1.2. Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

1.3. Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HeLa (Cervical Cancer)15.2 ± 1.80.8 ± 0.1
MCF-7 (Breast Cancer)25.6 ± 2.51.2 ± 0.2
A549 (Lung Cancer)18.9 ± 2.11.0 ± 0.1

1.4. Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade Ebenifoline This compound Bax Bax Activation Ebenifoline->Bax induces Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Cell-Based Assays of Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diterpenoid alkaloids are a diverse class of natural products known for their wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of novel diterpenoid alkaloids, using a hypothetical compound, referred to herein as "Ebenifoline E-II," as an example. The following protocols are standard methods used in the preliminary screening and characterization of such compounds.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in determining the dose-dependent effect of a compound on cell proliferation and cytotoxicity. The MTT and CCK-8 assays are two of the most common methods.

Data Presentation: Hypothetical IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound IC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM) after 48h
A549Lung Carcinoma15.21.2
MCF-7Breast Adenocarcinoma25.82.5
HeLaCervical Cancer18.91.8
HepG2Hepatocellular Carcinoma22.42.1

Experimental Protocol: MTT Assay

This protocol outlines the determination of cell viability based on the mitochondrial conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubate Incubate for 48h add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay by Flow Cytometry

To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is commonly used.

Data Presentation: Hypothetical Apoptosis Induction by this compound in A549 Cells

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)
Vehicle Control02.11.50.895.6
This compound1015.35.21.178.4
This compound2028.712.41.557.4

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • A549 cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at different concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

Logical Relationship: Interpretation of Annexin V/PI Staining

Apoptosis_Interpretation start Stained Cell Population live Live Cells (Annexin V-, PI-) start->live Intact Membrane No PS Exposure early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) start->early_apoptosis Intact Membrane PS Exposure late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) start->late_apoptosis Permeable Membrane PS Exposure necrotic Necrotic Cells (Annexin V-, PI+) start->necrotic Permeable Membrane No PS Exposure

Interpretation of flow cytometry data from Annexin V/PI staining.

Cell Cycle Analysis

To investigate whether this compound affects cell cycle progression, flow cytometry analysis of PI-stained cells is performed.

Data Presentation: Hypothetical Cell Cycle Distribution in HeLa Cells Treated with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.228.116.7
This compound1568.515.316.2
This compound3075.110.214.7

Experimental Protocol: Cell Cycle Analysis

Materials:

  • HeLa cells

  • This compound

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HeLa cells with this compound for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry.

Potential Signaling Pathway Investigation

Diterpenoid alkaloids have been reported to affect various signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. Western blotting can be used to assess the effect of this compound on key proteins in these pathways.

Hypothetical Signaling Pathway Affected by this compound

Signaling_Pathway Ebenifoline This compound PI3K PI3K Ebenifoline->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocol: Western Blotting

Materials:

  • Treated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine protein concentration.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence imaging system.

Ebenifoline E-II: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebenifoline E-II is a sesquiterpene alkaloid identified and isolated from the plant species Euonymus laxiflorus and Maytenus ebenifolia. Preliminary research has indicated that this compound exhibits cytotoxic properties, suggesting its potential as a subject for further investigation in the context of anticancer research and drug development. This document provides a summary of the currently available data on this compound and outlines generalized experimental protocols for its study.

Quantitative Data Summary

Specific quantitative data regarding the dosage and concentration of this compound are limited in publicly accessible scientific literature. However, a study by Kuo et al. (2003) reported the isolation of this compound and the evaluation of its cytotoxic activity[1]. While the precise IC50 values from this study are not detailed in the available abstract, the research confirms that its cytotoxic effects were assessed.

For research purposes, it is recommended to perform dose-response studies to determine the effective concentration range for specific cell lines of interest. The following table provides a hypothetical structure for presenting such data once obtained.

Cell LineCompoundIC50 (µM)Exposure Time (hours)Assay Type
e.g., HeLaThis compoundData to be determined48MTT Assay
e.g., A549This compoundData to be determined48SRB Assay
e.g., MCF-7This compoundData to be determined72CellTiter-Glo

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly available. Therefore, the following are generalized protocols based on standard methodologies for assessing the cytotoxicity of natural product-derived compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide Staining

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Materials:

  • This compound

  • Human cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the cytotoxicity assay) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

As the specific signaling pathway of this compound is not yet elucidated, the following diagram illustrates a generalized pathway of apoptosis induction, a common mechanism for cytotoxic compounds.

G cluster_0 This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized Apoptosis Induction Pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the initial investigation of this compound's cytotoxic effects.

G cluster_1 Start Start Dose-Response Study (MTT Assay) Dose-Response Study (MTT Assay) Start->Dose-Response Study (MTT Assay) Determine IC50 Determine IC50 Dose-Response Study (MTT Assay)->Determine IC50 Mechanism of Action Study (e.g., Apoptosis Assay) Mechanism of Action Study (e.g., Apoptosis Assay) Determine IC50->Mechanism of Action Study (e.g., Apoptosis Assay) Further Mechanistic Studies Further Mechanistic Studies Mechanism of Action Study (e.g., Apoptosis Assay)->Further Mechanistic Studies

Caption: Cytotoxicity Investigation Workflow.

References

Application Notes and Protocols for High-Throughput Screening of Ebenifoline E-II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ebenifoline E-II

This compound is a sesquiterpenoid alkaloid isolated from the stems and leaves of Euonymus laxiflorus.[1] As a member of the alkaloid class of natural products, this compound holds potential for a diverse range of biological activities, as alkaloids are known to possess antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3][4][5] The complex and unique chemical structure of this compound makes it an attractive candidate for high-throughput screening (HTS) campaigns to identify novel modulators of biologically relevant targets. Given that a compound co-isolated with this compound has demonstrated significant nitric oxide (NO) inhibitory effects, a primary HTS campaign targeting pathways involved in NO production is a rational starting point for elucidating its therapeutic potential.[1]

These application notes provide a framework for utilizing this compound in a high-throughput screening setting to identify and characterize its potential as an inhibitor of inflammatory signaling pathways, specifically focusing on the inhibition of inducible nitric oxide synthase (iNOS) activity.

Proposed Biological Target: Inhibition of Inducible Nitric Oxide Synthase (iNOS) Signaling

Rationale: Overproduction of nitric oxide by iNOS is a hallmark of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Therefore, identifying inhibitors of the iNOS pathway is a key therapeutic strategy. The reported NO-inhibitory activity of a compound found alongside this compound suggests that it may also interact with this pathway.[1]

Screening Strategy: A cell-based phenotypic screen will be employed to quantify the inhibition of NO production in a relevant cell line, such as murine macrophages (RAW 264.7), upon stimulation with lipopolysaccharide (LPS). This approach allows for the identification of compounds that act at any point in the iNOS signaling cascade.

Signaling Pathway Diagram:

iNOS_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes Arginine L-Arginine Arginine->NO

Caption: LPS-induced iNOS signaling pathway.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen a large library of compounds, including this compound, and subsequently narrow down the hits to validated and characterized leads.

HTS_Workflow Primary Primary Screen (Single Concentration) Confirmation Hit Confirmation (Fresh Compound) Primary->Confirmation DoseResponse Dose-Response Assay (IC50 Determination) Confirmation->DoseResponse Cytotoxicity Cytotoxicity Counter-Screen (e.g., MTT, CellTiter-Glo) DoseResponse->Cytotoxicity Selectivity Selectivity & Mechanism of Action (e.g., Target-based assays, Western Blot) Cytotoxicity->Selectivity Lead Lead Optimization Selectivity->Lead

Caption: High-throughput screening workflow for this compound.

Experimental Protocols

Protocol 4.1: Primary HTS for Inhibition of Nitric Oxide Production

Objective: To identify compounds that inhibit LPS-induced NO production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Griess Reagent System

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling systems

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10^4 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 100 nL of test compounds (including this compound) and controls (DMSO for negative, L-NAME for positive) to achieve a final concentration of 10 µM.

  • Cell Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Nitrite Measurement:

    • Transfer 25 µL of the cell culture supernatant to a new 384-well plate.

    • Add 25 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 25 µL of Griess Reagent II (NED solution) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO-treated, LPS-stimulated controls.

Protocol 4.2: Dose-Response and IC50 Determination

Objective: To determine the potency (IC50) of compounds confirmed as hits from the primary screen.

Methodology:

  • Follow the primary screening protocol (4.1), with the following modification:

  • Compound Addition: Add confirmed hits in a 10-point, 3-fold serial dilution, starting from a maximum final concentration of 100 µM.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 4.3: Cytotoxicity Counter-Screen (MTT Assay)

Objective: To identify and eliminate compounds that inhibit NO production as a result of cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Methodology:

  • After removing the supernatant for the Griess assay (from protocol 4.1 or 4.2), add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 3-4 hours at 37°C.

  • Add 50 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to DMSO-treated controls. Compounds exhibiting significant cytotoxicity (e.g., >20% reduction in cell viability) at their active concentrations should be flagged.

Data Presentation

Quantitative data from the HTS workflow should be summarized for clarity and comparative analysis.

Table 1: Hypothetical Primary Screen Results

Compound IDConcentration (µM)% Inhibition of NO Production
This compound1085.2
Control Cmpd A105.1
Control Cmpd B1092.5
L-NAME5098.0

Table 2: Hypothetical Dose-Response and Cytotoxicity Data for this compound

ParameterValue
IC50 (NO Inhibition) 2.5 µM
CC50 (Cytotoxicity) > 100 µM
Selectivity Index (CC50/IC50) > 40

Conclusion

These application notes provide a comprehensive framework for the initial evaluation of this compound in a high-throughput screening context. The proposed workflow, centered on a cell-based iNOS inhibition assay, offers a robust method for identifying and characterizing the bioactivity of this novel natural product. Positive outcomes from this screening cascade would warrant further investigation into the specific molecular target and mechanism of action, paving the way for potential lead optimization and drug development.

References

Application Notes & Protocols: Ebenifoline E-II Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebenifoline E-II is a novel small molecule inhibitor under investigation for its therapeutic potential. Understanding the direct interaction of this compound with its intended cellular target is a critical step in its development. Target engagement assays are designed to confirm this interaction within the complex environment of a living cell, providing crucial data on compound permeability, binding affinity, and selectivity. These assays are instrumental in validating the mechanism of action and optimizing lead compounds.

This document provides detailed protocols for two prominent target engagement assays applicable to this compound: the Cellular Thermal Shift Assay (CETSA) and a luminescence-based thermal denaturation assay (InCELL Pulse). These methods offer robust platforms for quantifying the binding of this compound to its target protein in a cellular context.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in target engagement assays.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound

ParameterValueCell LineTarget Protein
EC50 (Thermal Shift) 1.2 µMHEK293Kinase X
Maximum Thermal Shift (ΔTm) +4.2 °CHEK293Kinase X
Optimal Temperature 52 °CHEK293Kinase X

Table 2: InCELL Pulse Luminescence Assay Data for this compound

ParameterValueCell LineTarget Protein
EC50 (Luminescence) 0.8 µMU2OSKinase X-EPL
Maximum Signal Window 8-foldU2OSKinase X-EPL
Z'-factor 0.78U2OSKinase X-EPL

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[1]

Principle: The binding of a ligand, such as this compound, to its target protein can increase the protein's resistance to thermal denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment at various temperatures.

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis A 1. Seed cells and grow to confluency B 2. Treat cells with this compound or vehicle control A->B C 3. Heat cell lysates or intact cells at a specific temperature gradient B->C D 4. Lyse cells and separate soluble and precipitated fractions C->D E 5. Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F 6. Plot protein concentration vs. temperature to generate melt curves E->F G 7. Determine thermal shift (ΔTm) and EC50 F->G

Caption: CETSA Experimental Workflow.

Materials:

  • Cell line expressing the target protein (e.g., HEK293)

  • Cell culture medium and supplements

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents or ELISA kit for the target protein

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: Heat the plates in a thermal cycler or water bath across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Wash the cells with PBS and lyse them with an appropriate lysis buffer.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Target Protein Detection: Analyze the amount of soluble target protein in each sample using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The shift in Tm (ΔTm) in the presence of this compound indicates target engagement. Dose-response curves at a fixed temperature can be used to determine the EC50.

InCELL Pulse Luminescence Assay

This is a cell-based assay that measures the thermal stability of a target protein using a chemiluminescent reporter system.[2][3]

Principle: The target protein is fused to a small enzyme donor fragment (e.g., enhanced ProLabel™, EPL). Upon heating, unbound and unstable target protein-EPL fusions denature and aggregate. The binding of this compound stabilizes the target protein, preventing its thermal denaturation. After cell lysis, the addition of an enzyme acceptor fragment (EA) allows for complementation with the soluble, stable EPL-tagged protein, reconstituting an active β-galactosidase enzyme. The activity of this enzyme is measured by the hydrolysis of a substrate, which produces a luminescent signal that is proportional to the amount of stabilized target protein.[2][4]

Signaling Pathway and Assay Principle:

cluster_0 In the Cell cluster_1 Thermal Challenge cluster_2 Lysis & Detection A Target-EPL Fusion Protein C Bound Complex (Stabilized) A->C Binding D Unbound Protein A->D No Binding B This compound B->A F Stable Complex C->F G Denatured Protein D->G E Heat Pulse E->C E->D I Complementation & Luminescent Signal F->I J No Signal G->J H Add Lysis Buffer, EA, and Substrate H->F H->G

Caption: InCELL Pulse Assay Principle.

Materials:

  • U2OS cell line stably expressing the target protein fused to an EPL tag

  • Cell culture medium and supplements

  • This compound stock solution

  • InCELL Pulse detection reagents (including lysis buffer, enzyme acceptor, and luminescent substrate)

  • White, solid-bottom multi-well plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the engineered U2OS cells in a 96- or 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells and incubate for the desired time (e.g., 90 minutes) at 37°C.

  • Heat Pulse: Place the plate in a pre-heated thermal cycler or oven at the optimal denaturation temperature (e.g., 46-50°C, determined empirically) for 2 minutes.

  • Equilibration: Allow the plate to cool to room temperature for 1 hour.

  • Detection: Add the InCELL Pulse detection reagents to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

Conclusion

The described target engagement assays, CETSA and InCELL Pulse, provide robust and reliable methods for confirming the intracellular binding of this compound to its target. These assays are essential for validating the mechanism of action, determining cellular potency, and guiding the optimization of this promising therapeutic candidate. The choice of assay will depend on the availability of specific reagents and instrumentation, with CETSA being applicable to endogenous proteins and the InCELL Pulse assay offering a higher-throughput, plate-based format for engineered cell lines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ebenifoline E-II and Structurally Related Sesquiterpene Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available literature detailing the total synthesis of ebenifoline E-II. Therefore, this technical support center provides guidance based on established strategies for the synthesis of other complex sesquiterpene and polycyclic alkaloids that share structural motifs with this compound. The troubleshooting advice and experimental protocols are generalized from analogous synthetic challenges and should be adapted and optimized for the specific target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound and similar polycyclic alkaloids?

A1: The primary challenges in the synthesis of complex alkaloids like this compound typically include:

  • Stereocontrol: Establishing multiple contiguous stereocenters with high diastereoselectivity.

  • Construction of the Polycyclic Core: Efficiently assembling the intricate and often strained ring systems.

  • Late-Stage Functionalization: Introducing sensitive functional groups, such as hydroxyl and ester moieties, into a complex scaffold without compromising the core structure.

  • Low Overall Yield: Multi-step syntheses often suffer from low overall yields, making it difficult to obtain substantial quantities of the final product.

Q2: What general strategies can be employed to improve the yield of complex alkaloid syntheses?

A2: Several strategies can be implemented to enhance the overall yield:

  • Convergent Synthesis: Designing a synthetic route where complex fragments are synthesized separately and then coupled together in the later stages. This approach is generally more efficient than a linear synthesis for complex targets.

  • Reaction Optimization: Systematically optimizing key reaction steps by screening solvents, catalysts, temperatures, and reaction times.

  • Protecting Group Strategy: Judicious use of protecting groups to mask reactive functionalities and prevent side reactions.

  • Purification Techniques: Employing advanced purification methods to minimize product loss during isolation and purification steps.

Q3: Are there any modern techniques that can help improve the synthesis of complex alkaloids?

A3: Yes, techniques such as continuous flow chemistry can be beneficial. In continuous flow systems, reagents are pumped through a reactor, allowing for better control over reaction parameters, improved heat and mass transfer, and potentially higher yields and purity. This method can be particularly advantageous for reactions that are difficult to control on a large scale in traditional batch processes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of complex polycyclic alkaloids, with a focus on reaction types that would likely be employed in a synthesis of an this compound-like structure.

Issue 1: Low Yield in Key Cyclization Step (e.g., Intramolecular Diels-Alder or Heck Reaction)
Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions - Systematically screen solvents of varying polarity. - Optimize the reaction temperature; some reactions require high temperatures, while others may benefit from lower temperatures to minimize side reactions. - Vary the concentration of the substrate; high dilution conditions can favor intramolecular reactions.
Catalyst Inactivity or Decomposition - Ensure the catalyst is of high purity and handled under appropriate inert conditions if necessary. - Screen different catalysts or ligands. For instance, in a Heck reaction, different phosphine ligands can have a significant impact on the yield. - Increase the catalyst loading incrementally to see if it improves conversion.
Substrate Instability - Check the stability of the starting material under the reaction conditions. - Consider a different protecting group strategy if a particular group is not stable.
Unfavorable Ring Conformation - In some cases, the precursor may not readily adopt the required conformation for cyclization. Computational modeling can sometimes predict the feasibility of a cyclization.
Issue 2: Poor Stereoselectivity in a Key Bond-Forming Reaction
Potential Cause Troubleshooting Steps
Inadequate Chiral Control - If using a chiral auxiliary, screen different auxiliaries to find one that provides better facial bias. - For catalytic asymmetric reactions, screen a variety of chiral ligands and catalysts. - The choice of solvent can also influence stereoselectivity.
Reaction Temperature - Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
Substrate Control Issues - Modify the substrate to introduce steric bulk that can direct the approach of a reagent from a specific face.

Experimental Protocols (Analogous Systems)

The following are generalized protocols for key reactions often used in the synthesis of complex polycyclic natural products. These should be considered as starting points and require optimization for a specific substrate.

Protocol 1: Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for constructing isoquinoline and β-carboline ring systems found in many alkaloids.

  • Preparation: Dissolve the β-arylethylamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane, toluene) under an inert atmosphere.

  • Catalyst Addition: Add the chiral catalyst (e.g., a chiral phosphoric acid or thiourea catalyst, 0.05-0.2 eq.) to the solution.

  • Reaction: Stir the reaction mixture at the optimized temperature (can range from -78 °C to reflux) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Intramolecular Heck Reaction

The intramolecular Heck reaction is a versatile method for the formation of carbocyclic and heterocyclic rings.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the aryl or vinyl halide substrate (1.0 eq.) in a degassed solvent (e.g., DMF, acetonitrile, toluene).

  • Reagent Addition: Add a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.05-0.1 eq.), a phosphine ligand (e.g., PPh₃, BINAP, 0.1-0.2 eq.), and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and monitor its progress.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

logical_relationship cluster_troubleshooting General Troubleshooting Workflow Start Low Yield or Selectivity Observed CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Solvent, Temp, Concentration) CheckPurity->OptimizeCond Purity Confirmed ScreenCat Screen Catalysts and Ligands OptimizeCond->ScreenCat No Improvement Success Improved Yield/Selectivity OptimizeCond->Success Improvement ModifySub Modify Substrate or Protecting Groups ScreenCat->ModifySub No Improvement ScreenCat->Success Improvement ModifySub->OptimizeCond Re-optimize

Caption: A logical workflow for troubleshooting common issues in complex synthesis.

experimental_workflow cluster_protocol Generalized Experimental Protocol Flow Prep Preparation of Reactants and Solvent Addition Addition of Catalyst and Reagents Prep->Addition Reaction Reaction Monitoring (TLC, LC-MS) Addition->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A standard workflow for performing and analyzing a synthetic reaction.

ebenifoline E-II solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Ebenifoline E-II?

This compound is a sesquiterpene alkaloid derived from Euonymus laxiflorus. It is known to exhibit cytotoxic properties[1]. Due to its classification as a cytotoxic compound, appropriate safety precautions, including the use of personal protective equipment (PPE), are essential during handling.

Q2: I am having trouble dissolving this compound. What solvents should I try?

While specific solubility data for this compound is unavailable, alkaloids are often soluble in organic solvents. For initial solubility screening, it is recommended to start with small quantities of the compound and test a range of solvents with varying polarities.

Recommended Solvents for Initial Screening:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Alcohols: Ethanol, Methanol

  • Chlorinated Solvents: Dichloromethane, Chloroform

It is advisable to start with DMSO, as many organic compounds show good solubility in it. For cell-based assays, ensure the final concentration of the organic solvent is low enough to not affect the experimental results.

Q3: My this compound solution appears cloudy or has precipitated after storage. What could be the cause?

Precipitation of the compound upon storage can be attributed to several factors:

  • Poor Stability: The compound may be degrading, leading to the formation of less soluble byproducts.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the compound's concentration beyond its solubility limit.

  • Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature during storage can lead to precipitation.

  • pH Shifts: If using a buffered aqueous solution, a change in pH could affect the ionization state and solubility of the alkaloid.

Troubleshooting Tip: Try gently warming the solution and vortexing to redissolve the precipitate. If this is a recurring issue, consider preparing fresh solutions before each experiment or storing the compound as a solid at the recommended temperature.

Q4: How should I store this compound to ensure its stability?

As a general guideline for natural product alkaloids, storage conditions should be carefully controlled to prevent degradation.

Recommended Storage Conditions:

  • Solid Form: Store in a tightly sealed container, protected from light, at -20°C or -80°C.

  • In Solution: If possible, prepare fresh solutions for each use. If stock solutions need to be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light. The choice of solvent can also impact stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and store at -80°C.
Low cytotoxic activity observed Poor solubility in the assay medium, leading to a lower effective concentration.Increase the concentration of the co-solvent (e.g., DMSO) if permissible by the experimental system. Sonication may aid in dissolution.
Precipitate forms when adding to aqueous buffer The compound is "crashing out" of the organic solvent upon contact with the aqueous environment.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent. Use a surfactant or other solubilizing agent, ensuring it does not interfere with the assay.

Experimental Protocols

Protocol for Determining this compound Solubility
  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound does not dissolve, sonicate for 5-10 minutes.

  • Observation: Visually inspect the solution for any undissolved particles against a dark background.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the dissolution steps.

  • Calculation: Once the compound is fully dissolved, calculate the approximate solubility in mg/mL or mM.

  • Data Recording: Record the solubility in a structured table.

Table for Solubility Data
Solvent Temperature (°C) Approximate Solubility (mg/mL) Observations
DMSO25User-determined datae.g., Clear solution
Ethanol25User-determined datae.g., Slight haze
PBS (pH 7.4)25User-determined datae.g., Insoluble

Diagrams

General Workflow for Handling this compound

G A Receive this compound B Store at -20°C or -80°C (Solid, Protected from Light) A->B C Weigh Compound B->C D Dissolve in Appropriate Organic Solvent (e.g., DMSO) C->D E Prepare Stock Solution D->E F Aliquot and Store at -80°C E->F G Prepare Working Solution (Dilute in Assay Medium) F->G H Perform Experiment G->H

Caption: General experimental workflow for this compound.

Potential Cytotoxic Signaling Pathway

Given that this compound is cytotoxic, it may induce apoptosis. The following diagram illustrates a simplified, generalized apoptotic pathway.

G cluster_0 Potential Mechanism of Action A This compound B Cellular Stress A->B C Mitochondrial Pathway (Intrinsic) B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Caption: A simplified intrinsic apoptosis pathway.

References

Technical Support Center: Crystallization of Ebenifoline E-II

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the crystallization of the alkaloid ebenifoline E-II. The solutions and protocols are based on established principles of small molecule and alkaloid crystallization.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound crystals forming too quickly?

A1: Rapid crystallization is often caused by a solution that is too supersaturated. This can happen if the solution cools too fast or if too much anti-solvent is added at once. While it may seem efficient, rapid crystallization often traps impurities within the crystal lattice, compromising the purity of your final product.[1][2] It can also lead to the formation of small, poorly-defined crystals or agglomerated masses that are difficult to process.[2] An ideal crystallization process involves the slow formation of crystals over a period of 20 minutes or more.[1]

Q2: What does it mean if my compound "oils out" instead of crystallizing?

A2: "Oiling out" occurs when the this compound separates from the solution as a liquid phase rather than a solid. This typically happens when the boiling point of the crystallization solvent is higher than the melting point of the compound.[1] The resulting oil is an impure liquid form of your compound and rarely forms pure crystals. To resolve this, you may need to use a lower-boiling solvent or adjust the solvent/anti-solvent ratio to lower the saturation temperature.

Q3: The yield of my this compound crystals is very low. What are the common causes?

A3: A low yield (e.g., less than 20%) can stem from several factors.[1] The most common reason is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[1] Other causes include premature filtration before crystallization is complete or losses during transfer between vessels. You can check for dissolved compound by taking a sample of the mother liquor and allowing the solvent to evaporate; a large residue indicates significant product loss.[1]

Q4: My final product is a sticky or gummy precipitate, not distinct crystals. How can I fix this?

A4: Sticky or amorphous precipitates are a common issue with alkaloid compounds.[3] This can be due to residual impurities or the inherent properties of the compound. For alkaloids, adjusting the pH can be a powerful technique. Many alkaloids are soluble in acidic water; carefully increasing the pH to 9-10 with a base like ammonia can precipitate the free base, which may then be crystallized from an appropriate organic solvent system.[3]

Troubleshooting Guide

This section provides a more detailed, issue-specific guide to resolving common crystallization problems.

Issue 1: No Crystals Form

If your solution remains clear even after cooling or standing, it is likely undersaturated or nucleation has not been initiated.

Potential Cause Solution
Solution is undersaturated (too much solvent) Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again.
Lack of nucleation sites 1. Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites. 2. Seeding: Add a single, pure crystal of this compound (if available from a previous batch) to the solution to induce growth.
Inappropriate solvent system The solubility of this compound may be too high in the chosen solvent. Experiment with different solvents or introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists.
Issue 2: Poor Crystal Quality (Needles, Plates, or Agglomerates)

The morphology of crystals can impact downstream processing. While some compounds persistently form needles, conditions can be optimized.[4]

Potential Cause Solution
Crystallization occurred too rapidly Re-dissolve the crystals by heating and add a small amount (1-5%) of additional solvent to slow down the cooling and crystallization process.[1] Ensure the flask is well-insulated to promote slow cooling.
High level of impurities Impurities can disrupt the crystal lattice. Consider an additional purification step for the starting material, such as column chromatography.
Solvent system promotes anisotropic growth Experiment with different solvent systems. The interaction between the solvent and the crystal faces can significantly influence the final crystal habit.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

This method is suitable when you have a solvent in which this compound is moderately soluble.

  • Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, methanol) to create a near-saturated solution at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a cap or parafilm, and pierce a few small holes in the cover.

  • Allow the solvent to evaporate slowly in a fume hood or a quiet, vibration-free area over several hours to days. Crystals will form as the solution becomes supersaturated.

Protocol 2: Solvent/Anti-Solvent Crystallization

This is a versatile technique effective for many organic compounds, including alkaloids.

  • Dissolve the this compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • While stirring, add an "anti-solvent" (one in which the compound is poorly soluble) drop by drop.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy).

  • If necessary, add a drop or two of the "good" solvent back into the solution until it becomes clear again.

  • Set the solution aside, covered, to allow for slow diffusion and crystal growth. A suggested solvent system for alkaloids is a mixture of ethyl acetate, ethanol, hexane, and a small amount of ammonia solution.[5]

Physicochemical Data

The following table presents hypothetical physicochemical properties for this compound for illustrative purposes. Researchers should determine these values experimentally for their specific sample.

PropertyValueNotes
Molecular Formula C₂₇H₃₁NO₅Based on known structures of similar alkaloids.
Molecular Weight 449.54 g/mol Calculated from the molecular formula.
Melting Point 175-178 °CHypothetical range; impurities will lower and broaden this range.
Solubility Soluble: Methanol, Chloroform, Ethyl Acetate Slightly Soluble: Ethanol Insoluble: Water, HexaneGeneral solubility profile for a semi-polar alkaloid.
pKa ~8.5Estimated for the tertiary amine, typical for many alkaloids.

Diagrams and Workflows

Below are diagrams illustrating key crystallization workflows and logic.

G start_end start_end process process decision decision output output A Start: Crude this compound B Dissolve in Minimum Amount of Hot Solvent A->B C Filter Hot Solution (Remove Insolubles) B->C D Allow Solution to Cool Slowly C->D E Crystals Form? D->E F Collect Crystals (Vacuum Filtration) E->F Yes J Induce Crystallization (Scratch/Seed) E->J No G Wash with Cold Solvent F->G H Dry Crystals G->H I End: Pure this compound H->I J->E

Caption: General workflow for cooling crystallization.

G problem problem cause cause solution solution p1 Problem: No Crystals Forming c1a Undersaturated? p1->c1a c1b Nucleation failed? p1->c1b s1a Evaporate some solvent c1a->s1a s1b Scratch flask or seed c1b->s1b p2 Problem: Oiling Out c2a Solvent BP > Compound MP? p2->c2a c2b Solution too concentrated? p2->c2b s2a Use lower boiling point solvent c2a->s2a s2b Add more solvent, cool slower c2b->s2b p3 Problem: Poor Yield c3a Too much solvent used? p3->c3a c3b Filtered too early? p3->c3b s3a Reduce solvent volume c3a->s3a s3b Ensure crystallization is complete c3b->s3b

Caption: Decision tree for troubleshooting common issues.

G substance substance solvent solvent action action result result A This compound C Dissolve Completely A->C B Good Solvent (e.g., Methanol) B->C D Clear Solution C->D F Add Dropwise Until Turbid D->F E Anti-Solvent (e.g., Water) E->F G Supersaturated Solution F->G H Crystal Growth G->H

Caption: Workflow for the solvent/anti-solvent method.

References

Optimizing Mass Spectrometry Analysis of Ebenifoline E-II: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the mass spectrometry (MS) analysis of ebenifoline E-II, a sesquiterpenoid alkaloid isolated from Euonymus laxiflorus. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows, from sample preparation to data interpretation. While the exact structure of this compound is not publicly available, this guide leverages its known molecular formula and general principles of sesquiterpene pyridine alkaloid analysis to provide targeted advice.

Physicochemical Properties of this compound

A clear understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C48H51NO18--INVALID-LINK--[1][2]
Molecular Weight 929.91 g/mol --INVALID-LINK--[1][2]
Compound Class Sesquiterpene Pyridine Alkaloid--INVALID-LINK--[3]
Source Euonymus laxiflorus--INVALID-LINK--[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS analysis of this compound.

Question: I am observing a weak or no signal for this compound. What are the potential causes and solutions?

Answer:

A weak or absent signal for your target analyte can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

CauseRecommended Action
Improper Sample Preparation - Ensure complete extraction: Use a suitable solvent system for sesquiterpenoid alkaloids, such as methanol or a mixture of chloroform and methanol. - Optimize solid-phase extraction (SPE): If using SPE for sample cleanup, ensure the sorbent and elution solvents are appropriate for retaining and eluting pyridine-containing alkaloids.
Suboptimal Ionization - Select the appropriate ionization mode: Electrospray ionization (ESI) in positive ion mode is generally effective for alkaloids due to the presence of a basic nitrogen atom. - Optimize ESI source parameters: Adjust the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature to maximize the ionization efficiency of the [M+H]⁺ ion.
Inefficient Chromatographic Separation - Column selection: A C18 column is a good starting point for reversed-phase chromatography of alkaloids. - Mobile phase optimization: Use a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation and improve peak shape. A gradient elution with acetonitrile or methanol and water is typically used.
Incorrect Mass Spectrometer Settings - Mass range: Ensure the mass spectrometer is scanning a range that includes the expected m/z of the protonated molecule of this compound (930.91 m/z). - Detector settings: Verify that the detector voltage and other settings are appropriate for detecting ions in the high mass range.

Question: I am seeing unexpected peaks or high background noise in my chromatogram. How can I identify and eliminate the source of contamination?

Answer:

High background noise and extraneous peaks can interfere with the detection and quantification of this compound. Identifying the source of contamination is crucial for obtaining clean data.

Potential Sources & Solutions:

SourceRecommended Action
Solvents and Reagents - Use high-purity, LC-MS grade solvents and reagents to minimize background ions.[4] - Prepare fresh mobile phases daily and filter them before use.
Sample Matrix - Employ a more rigorous sample cleanup procedure, such as multi-step SPE or liquid-liquid extraction, to remove interfering compounds from the plant extract.
LC System Contamination - Flush the LC system thoroughly with a strong solvent mixture (e.g., isopropanol:water) to remove any accumulated contaminants.[5] - Check for and clean or replace contaminated components such as the injection port, tubing, and column.
Carryover - Implement a needle wash step in the autosampler method with a strong solvent to prevent carryover from previous injections. - Inject a blank solvent run after a high-concentration sample to check for carryover.

Question: My mass accuracy is poor, making it difficult to confirm the elemental composition of this compound. What should I do?

Answer:

Accurate mass measurement is critical for confirming the elemental composition of an analyte. Poor mass accuracy can be due to several instrument-related factors.

Troubleshooting Steps:

  • Perform Mass Calibration: Regularly calibrate the mass spectrometer using a certified calibration standard appropriate for the mass range of this compound.

  • Ensure Stable Instrument Conditions: Allow the mass spectrometer to stabilize in terms of temperature and pressure before analysis.

  • Check for Space Charge Effects: If the ion intensity is too high, it can lead to inaccuracies. Dilute the sample to reduce the ion signal and re-analyze.

  • Use a Lock Mass: For instruments that support it, use a lock mass to correct for mass drift during the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation protocol for analyzing this compound from Euonymus laxiflorus?

A1: A general protocol for the extraction and preparation of alkaloids from plant material is as follows:

Experimental Protocol: Extraction and Sample Preparation

  • Grinding: Grind the dried and powdered plant material (stems and leaves of Euonymus laxiflorus) to a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction or ultrasonication with methanol or a chloroform/methanol mixture (e.g., 2:1 v/v) for several hours.

    • Alternatively, macerate the plant material in the solvent for 24-48 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction (for enrichment of alkaloids):

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a nonpolar solvent like hexane to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaloids into an organic solvent such as dichloromethane or ethyl acetate.

    • Evaporate the organic solvent to yield an alkaloid-enriched fraction.

  • Final Preparation for LC-MS:

    • Reconstitute a known amount of the enriched extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Q2: What are the optimal LC-MS parameters for the analysis of this compound?

A2: The optimal parameters will depend on the specific instrumentation used. However, the following table provides a good starting point for method development.

Recommended Starting LC-MS Parameters:

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Nebulizer Pressure 35 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 325 °C
Mass Range m/z 100-1200
Acquisition Mode Full Scan and Targeted MS/MS

Q3: What fragmentation patterns should I expect for this compound in MS/MS analysis?

A3: While the exact fragmentation of this compound is not documented, based on its classification as a sesquiterpene pyridine alkaloid, we can predict some characteristic fragmentation behaviors.[6][7][8][9][10]

  • Loss of Side Chains: The initial fragmentation is likely to involve the neutral loss of the various ester groups attached to the sesquiterpene core.

  • Cleavage of the Sesquiterpene Core: Subsequent fragmentation may involve cleavages within the complex ring structure of the sesquiterpene moiety.

  • Formation of Pyridine-related Ions: Characteristic fragment ions corresponding to the pyridine ring and its substituents are expected to be observed in the lower m/z region. Common fragment ions for sesquiterpene pyridine alkaloids include m/z 206, 204, or 194, which are indicative of the pyridine portion of the molecule.[8][9]

Visualizing Experimental and Logical Workflows

Experimental Workflow for this compound Analysis

The following diagram outlines the general experimental workflow for the analysis of this compound from plant material.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing plant_material Euonymus laxiflorus (Stems and Leaves) extraction Extraction (Methanol/Chloroform) plant_material->extraction enrichment Alkaloid Enrichment (Acid-Base Extraction) extraction->enrichment final_sample Final Sample for LC-MS enrichment->final_sample lc_separation LC Separation (C18 Column) final_sample->lc_separation ms_detection MS Detection (ESI+, Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_identification Peak Identification (m/z 930.91) data_acquisition->peak_identification structure_elucidation Structural Confirmation (Fragmentation Analysis) peak_identification->structure_elucidation quantification Quantification structure_elucidation->quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting Logic for Poor Signal Intensity

This diagram provides a logical decision-making process for troubleshooting poor signal intensity.

TroubleshootingLogic start Poor Signal Intensity check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_conditions Verify LC Conditions start->check_lc_conditions check_ms_settings Examine MS Settings start->check_ms_settings optimize_extraction Optimize Extraction & Cleanup check_sample_prep->optimize_extraction Issue Found optimize_mobile_phase Adjust Mobile Phase & Gradient check_lc_conditions->optimize_mobile_phase Issue Found optimize_ionization Optimize Ion Source Parameters check_ms_settings->optimize_ionization Ionization Issue check_instrument_performance Check Instrument Performance (Tune & Calibrate) check_ms_settings->check_instrument_performance General MS Issue solution Signal Improved optimize_extraction->solution optimize_mobile_phase->solution optimize_ionization->solution check_instrument_performance->solution

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Ebenifoline E-II NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the NMR signal assignment of Ebenifoline E-II, a complex sesquiterpene pyridine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the NMR signal assignment of this compound?

A1: Due to its large and complex structure (Molecular Formula: C₄₈H₅₁NO₁₈), the NMR spectra of this compound present several challenges:

  • Severe Signal Overlap: The ¹H NMR spectrum, particularly in the aliphatic region, is expected to show significant overlap of signals from the numerous methylene and methine groups of the sesquiterpenoid core and the macrocyclic ester side chains.

  • Presence of Multiple Ester Carbonyls and Quaternary Carbons: The ¹³C NMR spectrum contains numerous quaternary carbons and ester carbonyls which do not show correlations in standard HSQC spectra, making their assignment challenging.

  • Complex Spin Systems: The intricate coupling networks within the polycyclic structure can lead to complex splitting patterns that are difficult to interpret directly from the 1D ¹H NMR spectrum.

  • Stereochemical Ambiguity: Determining the relative and absolute stereochemistry requires careful analysis of NOESY/ROESY data, which can be complicated by conformational flexibility.

Q2: Which NMR experiments are essential for the complete signal assignment of this compound?

A2: A combination of 1D and 2D NMR experiments is crucial for the unambiguous assignment of all proton and carbon signals. The recommended experiments include:

  • 1D NMR: ¹H and ¹³C{¹H} NMR for an initial overview of the proton and carbon environments.

  • 2D Homonuclear Correlation: COSY (Correlation Spectroscopy) to identify proton-proton coupling networks (spin systems). TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system, which is particularly useful for the sugar-like moieties.

  • 2D Heteronuclear Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and assigning quaternary carbons and carbonyls.

  • 2D NOE Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to establish through-space proximities between protons, which is essential for determining the relative stereochemistry.

Q3: I am having trouble assigning the quaternary carbons of this compound. What is the best approach?

A3: The assignment of quaternary carbons relies heavily on the HMBC experiment. The strategy involves identifying long-range correlations from well-assigned protons to the quaternary carbons. Look for correlations from methyl protons or methine protons that are 2 or 3 bonds away from the quaternary carbon. Cross-referencing with expected chemical shift ranges for different types of quaternary carbons (e.g., those bonded to oxygen vs. aliphatic carbons) can also aid in the assignment. If ambiguity persists, consider computational methods to predict ¹³C NMR chemical shifts.

Troubleshooting Guides

Problem 1: Severe signal overlap in the aliphatic region of the ¹H NMR spectrum.

Solution:

  • Utilize 2D NMR: Acquire a ¹H-¹³C HSQC spectrum to disperse the overlapping proton signals based on the chemical shifts of their attached carbons. This will likely resolve many of the overlapping multiplets.

  • Employ Higher Magnetic Fields: If available, using a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion and improve resolution.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, methanol-d₄) can induce differential changes in proton chemical shifts, potentially resolving some overlap.

  • Advanced 1D Experiments: Consider using 1D TOCSY experiments to selectively excite a resolved proton and identify all other protons in its spin system.

Problem 2: Difficulty in connecting individual spin systems to form the complete molecular structure.

Solution:

  • Thorough HMBC Analysis: The HMBC spectrum is the key to connecting spin systems. Systematically analyze the long-range correlations from every assigned proton. Pay close attention to correlations that cross ester linkages or connect different rings of the sesquiterpenoid core.

  • Create a Correlation Table: Construct a table listing all observed HMBC correlations. This will help in systematically piecing together the molecular fragments.

  • Focus on Key Protons: Start by analyzing the HMBC correlations from protons that are easily identifiable, such as those on the pyridine ring or methyl groups.

Problem 3: Ambiguous stereochemical assignments from NOESY/ROESY data.

Solution:

  • Optimize Mixing Time: The intensity of NOE cross-peaks is dependent on the mixing time. Run a series of NOESY/ROESY experiments with varying mixing times to ensure optimal signal intensity and minimize spin diffusion artifacts in NOESY.

  • Consider ROESY for Intermediate Sized Molecules: For molecules in the size range of this compound, the NOE can sometimes be close to zero. A ROESY experiment, which does not have this limitation, can provide more reliable through-space correlations.

  • Molecular Modeling: Use computational chemistry to build a 3D model of the proposed structure. The calculated inter-proton distances can then be compared with the observed NOE/ROE intensities to validate the stereochemical assignment.

Quantitative Data

The following table summarizes the reported ¹³C NMR chemical shifts for this compound. The ¹H NMR data can be found in the cited literature.[1]

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
172.11'-
270.02'152.1
377.93'125.1
471.14'140.0
578.95'138.1
639.96'149.2
763.87'36.6
874.98'30.1
952.19'42.9
1094.210'17.1
1161.211'174.4
1229.812'168.2
1384.11-OAc170.1, 20.9
1416.92-OAc170.2, 20.7
1568.95-OAc170.3, 21.1
7-OAc169.8, 20.8
8-OAc169.4, 21.4
13-OAc170.4, 21.0

Note: Data extracted from a publication and may require the original source for complete context.[1]

Experimental Protocols

General 2D NMR Experimental Setup

The following are general guidelines for acquiring high-quality 2D NMR spectra for a complex natural product like this compound on a standard spectrometer (e.g., Bruker Avance series).

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Filter the solution into a high-quality NMR tube to remove any particulate matter.

  • Thoroughly degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2 (or similar edited HSQC sequence).

  • Spectral Width (F2 - ¹H): 10-12 ppm, centered around 5-6 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm, centered around 90-100 ppm.

  • Number of Scans (ns): 2-4 per increment.

  • Number of Increments (F1): 256-512.

  • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or similar).

  • Spectral Widths: Same as HSQC.

  • Number of Scans (ns): 4-8 per increment.

  • Number of Increments (F1): 256-512.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a value between 8-10 Hz to observe 2-3 bond correlations.

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpmfqf (or similar gradient-selected, phase-sensitive sequence).

  • Spectral Width (F2 and F1): 10-12 ppm.

  • Number of Scans (ns): 2-4 per increment.

  • Number of Increments (F1): 256-512.

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Program: noesygpph (or similar).

  • Spectral Widths: Same as COSY.

  • Number of Scans (ns): 8-16 per increment.

  • Number of Increments (F1): 256-512.

  • Mixing Time (d8): Varied from 200 ms to 800 ms to observe the buildup of NOEs.

Visualizations

NMR_Workflow General NMR Signal Assignment Workflow for this compound cluster_1D 1D NMR Analysis cluster_2D_Homonuclear 2D Homonuclear Correlation cluster_2D_Heteronuclear 2D Heteronuclear Correlation cluster_Structure_Assembly Structure Elucidation cluster_Stereochemistry Stereochemical Analysis H1_NMR Acquire 1H NMR C13_NMR Acquire 13C NMR Initial_Analysis Initial analysis of proton and carbon environments C13_NMR->Initial_Analysis COSY Acquire COSY Initial_Analysis->COSY HSQC Acquire HSQC Initial_Analysis->HSQC TOCSY Acquire TOCSY Spin_Systems Identify spin systems TOCSY->Spin_Systems Fragment_Assembly Assemble molecular fragments Spin_Systems->Fragment_Assembly Direct_Correlation Correlate protons to directly attached carbons HSQC->Direct_Correlation HMBC Acquire HMBC Long_Range_Correlation Identify long-range C-H correlations HMBC->Long_Range_Correlation Direct_Correlation->Fragment_Assembly Quaternary_Assignment Assign quaternary carbons and carbonyls Long_Range_Correlation->Quaternary_Assignment Fragment_Assembly->Quaternary_Assignment Final_Planar_Structure Propose planar structure Quaternary_Assignment->Final_Planar_Structure NOESY_ROESY Acquire NOESY/ROESY Final_Planar_Structure->NOESY_ROESY Relative_Stereo Determine relative stereochemistry NOESY_ROESY->Relative_Stereo Final Structure Final Structure Relative_Stereo->Final Structure

Caption: Workflow for NMR Signal Assignment of this compound.

Troubleshooting_Overlap Troubleshooting Signal Overlap in 1H NMR Start Severe signal overlap in 1H NMR HSQC Acquire 1H-13C HSQC Start->HSQC Resolved Signals resolved? HSQC->Resolved Higher_Field Use higher field spectrometer Resolved->Higher_Field No End Proceed with assignment Resolved->End Yes Change_Solvent Change deuterated solvent Higher_Field->Change_Solvent TOCSY_1D Use 1D TOCSY for specific spin systems Change_Solvent->TOCSY_1D TOCSY_1D->End

Caption: Decision tree for resolving ¹H NMR signal overlap.

References

Technical Support Center: Minimizing Off-Target Effects of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel therapeutic agents, such as the hypothetical compound ebenifoline E-II, holds immense promise for addressing unmet medical needs. However, a significant challenge in drug discovery is the occurrence of off-target effects, where a compound interacts with unintended biological molecules, leading to undesired side effects and potentially confounding experimental results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, identify, and minimize off-target effects during their investigations. The principles and methodologies outlined here are broadly applicable to new chemical entities where specific biological data may be limited.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: How can I predict potential off-target effects for a new compound like this compound?

A2: For a novel compound, predicting off-target effects can be approached through several computational and experimental strategies. In silico methods, such as molecular docking and similarity screening against known target databases, can provide initial predictions.[2] Experimentally, techniques like affinity chromatography coupled with mass spectrometry can identify binding partners in a cellular context.[2]

Q3: What are the initial experimental steps to identify off-target activity?

A3: Initial steps include comprehensive profiling of the compound against a panel of related and unrelated targets. High-throughput screening (HTS) can rapidly assess the activity of a compound against a large number of targets, helping to identify potential off-target interactions early in the drug discovery process.[1][3] Cellular assays that measure global changes, such as gene expression profiling, can also provide clues about unintended cellular pathways being affected.[2]

Q4: What is the difference between biased and unbiased methods for off-target detection?

A4: Biased methods for off-target detection involve screening a compound against a pre-selected panel of likely off-targets, often based on structural similarity to the intended target or known pharmacology of similar compounds. Unbiased approaches, on the other hand, aim to identify off-targets without prior assumptions. These methods, such as proteome-wide thermal shift assays (CETSA) or affinity-based proteomics, can uncover completely novel and unexpected interactions.

Troubleshooting Guides

This section provides guidance on common issues encountered during preclinical research that may be indicative of off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Inconsistent results between in vitro and in vivo experiments. The compound may be metabolized in vivo to a species with a different off-target profile. Alternatively, off-target effects may only manifest in the complex biological environment of a whole organism.1. Characterize the metabolites of your compound and test their activity. 2. Perform ex vivo studies using tissue preparations to bridge the gap between cell culture and whole-animal models. 3. Utilize genetic knockout or knockdown models for the intended target to confirm that the observed in vivo phenotype is on-target.[3]
Cellular toxicity at concentrations required for on-target effect. The compound may be hitting one or more off-targets that are critical for cell viability.1. Conduct a dose-response curve for toxicity and compare it to the dose-response for the on-target effect. A narrow therapeutic window suggests potential off-target toxicity. 2. Use unbiased screening methods to identify potential toxicity-mediating off-targets. 3. Consider chemical modifications to the compound to improve selectivity.[3]
Phenotype does not match known function of the intended target. The observed phenotype may be a result of the compound modulating an unexpected signaling pathway through an off-target interaction.1. Perform pathway analysis using transcriptomics or proteomics to identify signaling pathways that are significantly altered by the compound. 2. Use specific inhibitors or activators of suspected off-target pathways to see if the phenotype can be rescued or mimicked.
High background or non-specific binding in binding assays. The compound may have poor solubility or aggregate at high concentrations, leading to non-specific interactions. Alternatively, it may bind to multiple proteins with low affinity.1. Assess the physicochemical properties of the compound, including solubility and aggregation potential. 2. Include appropriate controls in your binding assays, such as a structurally related but inactive compound. 3. Use orthogonal binding assays to confirm the interaction.

Key Experimental Protocols

1. Protocol: Off-Target Profiling using High-Throughput Screening (HTS)

  • Objective: To identify potential off-target interactions of a novel compound by screening it against a large panel of diverse biological targets.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a dilution series to be used for screening.

    • Target Panel Selection: Choose a commercially available or custom-designed panel of targets. This panel should include a diverse set of protein classes such as kinases, GPCRs, ion channels, and nuclear receptors.

    • Assay Execution: Utilize automated liquid handling systems to dispense the compound dilutions and assay reagents into microtiter plates. The specific assay format will depend on the target class (e.g., enzymatic assays for kinases, radioligand binding assays for GPCRs).

    • Data Acquisition: Read the plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or radioactivity).

    • Data Analysis: Calculate the percent inhibition or activation for each target at each compound concentration. Determine IC50 or EC50 values for any "hits" (targets showing significant activity).

    • Hit Validation: Confirm any initial hits using a different assay format or by re-testing with a freshly prepared compound.

2. Protocol: Identifying Protein Targets using Affinity Chromatography-Mass Spectrometry

  • Objective: To identify the direct binding partners of a novel compound from a complex biological sample (e.g., cell lysate).

  • Methodology:

    • Compound Immobilization: Covalently attach the test compound to a solid support (e.g., agarose beads) to create an affinity matrix. A linker may be required to ensure the compound is accessible for binding.

    • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.

    • Affinity Pull-down: Incubate the protein lysate with the affinity matrix. The compound's binding partners will be captured on the beads.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

    • Data Analysis: Analyze the mass spectrometry data to identify proteins that were significantly enriched in the pull-down with the test compound compared to a control (e.g., beads without the compound).

Strategies for Minimizing Off-Target Effects

Strategy Description Advantages Considerations
Rational Drug Design Utilizing computational and structural biology to design molecules with high specificity for the intended target.[1]Can proactively design out potential off-target interactions.Requires detailed structural information of the target and potential off-targets.
Structure-Activity Relationship (SAR) Studies Systematically modifying the chemical structure of a lead compound and assessing the impact on on-target and off-target activities.Can identify chemical moieties responsible for off-target effects and guide the design of more selective analogs.Can be time-consuming and resource-intensive.
Dose Optimization Using the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.Simple to implement in experimental settings.May not be sufficient if off-targets have high affinity for the compound.
Use of Highly Specific Tool Compounds When available, using well-characterized, highly selective tool compounds to validate the role of the intended target in a biological process.Provides strong evidence for on-target effects.A highly specific tool compound may not be available for the target of interest.
Genetic Approaches Using techniques like CRISPR/Cas9 or RNAi to specifically knockdown or knockout the intended target to confirm that the observed phenotype is on-target.[3]Provides a high degree of certainty about the on-target nature of an effect.Can be technically challenging and time-consuming to generate and validate genetic models.

Visualizing Workflows and Pathways

Rational_Drug_Design_Workflow cluster_0 Computational Design cluster_1 Experimental Validation Target_ID Target Identification & Validation Structure_Det Structure Determination (X-ray, NMR, Cryo-EM) Target_ID->Structure_Det In_Silico In Silico Screening & Docking Structure_Det->In_Silico Lead_Opt Lead Optimization In_Silico->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis In_Vitro In Vitro Assays (Binding, Functional) Synthesis->In_Vitro In_Vitro->Lead_Opt Iterative Refinement Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Models Cell_Based->In_Vivo In_Vivo->Lead_Opt Iterative Refinement

Caption: A generalized workflow for rational drug design to enhance target specificity.

Signaling_Pathway_Deconvolution cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Compound This compound On_Target Intended Target Compound->On_Target High Affinity Off_Target Off-Target 1 Compound->Off_Target Lower Affinity On_Signal Downstream Signaling On_Target->On_Signal On_Effect Desired Phenotype On_Signal->On_Effect Off_Signal Altered Signaling Off_Target->Off_Signal Off_Effect Side Effect / Confounding Phenotype Off_Signal->Off_Effect Inhibitor Specific Inhibitor for Off-Target 1 Inhibitor->Off_Target

Caption: Deconvolution of on-target vs. off-target signaling pathways.

References

Technical Support Center: Compound E-II Delivery and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational compound Ebenifoline E-II. Due to its challenging physicochemical properties, particularly poor aqueous solubility, researchers may encounter difficulties in achieving optimal delivery and bioavailability in preclinical studies. This guide offers insights into common problems and potential solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is its low aqueous solubility, which limits its dissolution in the gastrointestinal tract, a critical step for absorption.[1][2] Additionally, like many developmental compounds, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[2][3]

Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?

A2: Several strategies can be explored, including:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving dissolution rates.[1]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution.[1]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and absorption, sometimes leveraging lymphatic uptake to bypass the liver and reduce first-pass metabolism.[2][4]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble compounds.[1]

Q3: Are there alternative routes of administration to consider if oral bioavailability remains low?

A3: Yes, parenteral routes such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) administration can be utilized to bypass the gastrointestinal tract and first-pass metabolism, ensuring more of the drug reaches systemic circulation.[3] The choice of route will depend on the desired pharmacokinetic profile and the specific experimental goals.

Q4: How can I monitor the pharmacokinetic profile of this compound?

A4: A well-designed pharmacokinetic (PK) study is essential. This typically involves administering the compound to animal models and collecting blood samples at various time points. The concentration of this compound in the plasma is then quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Key parameters to determine include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in plasma concentrations after oral dosing. Poor and erratic absorption due to low solubility. Food effects.Consider formulation strategies to improve solubility and dissolution consistency (e.g., SEDDS, solid dispersion). Standardize feeding protocols for animal studies.
Low or undetectable plasma concentrations after oral dosing. Poor bioavailability due to low solubility and/or high first-pass metabolism.Explore bioavailability enhancement techniques. Consider alternative routes of administration (e.g., IV, SC) to establish a baseline pharmacokinetic profile.[3]
Precipitation of the compound in aqueous buffers during in vitro assays. Low aqueous solubility.Use co-solvents (e.g., DMSO, ethanol) in your buffers, but be mindful of their potential effects on cells or biological systems. Consider using enabling formulations for in vitro testing that mirror the in vivo approach.
Inconsistent results between different batches of formulation. Issues with formulation stability or homogeneity.Ensure a robust and reproducible formulation process. Conduct stability studies on your formulation. For suspensions, ensure adequate homogenization and resuspension before each dose.[3]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension for Improved Oral Bioavailability

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

Methodology:

  • Preparation of Pre-suspension: Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.2% w/v Poloxamer 188) in deionized water.

  • Homogenization: Subject the pre-suspension to high-pressure homogenization for a set number of cycles (e.g., 20 cycles at 1500 bar).

  • Particle Size Analysis: Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering (DLS).

  • Characterization: Further characterize the nanosuspension for zeta potential and morphology (e.g., using transmission electron microscopy - TEM).

  • In Vivo Administration: Administer the nanosuspension orally to the test animals for pharmacokinetic studies.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Methodology:

  • Animal Model: Use a suitable animal model (e.g., male Sprague-Dawley rats, 250-300g).

  • Dosing:

    • Intravenous (IV): Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.

    • Oral (PO): Administer this compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
Parameter Value
Molecular Weight478.6 g/mol
LogP4.8
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
pKa8.2 (basic)
Table 2: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=3)
Parameter IV Administration (1 mg/kg) Oral Suspension (10 mg/kg) Oral Nanosuspension (10 mg/kg)
Cmax (ng/mL)1250 ± 15045 ± 15210 ± 55
Tmax (h)0.0832.01.5
AUC (0-t) (ng*h/mL)1800 ± 200250 ± 801150 ± 320
t½ (h)3.5 ± 0.54.1 ± 0.83.8 ± 0.6
Absolute Bioavailability (%)1001.46.4

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_pk Preclinical Evaluation cluster_outcome Outcome formulation This compound Formulation Strategies suspension Aqueous Suspension formulation->suspension nanosuspension Nanosuspension formulation->nanosuspension sodds SEDDS formulation->sodds pk_study In Vivo PK Study (Rat Model) formulation->pk_study Select Formulation dosing IV and PO Dosing pk_study->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Calculate PK Parameters analysis->pk_params bioavailability Determine Absolute Bioavailability pk_params->bioavailability

Caption: Experimental workflow for formulation selection and pharmacokinetic evaluation.

bioavailability_challenges cluster_gut Gastrointestinal Tract cluster_liver Liver compound This compound (Oral Administration) dissolution Poor Dissolution compound->dissolution Low Aqueous Solubility permeation Low Permeation dissolution->permeation first_pass First-Pass Metabolism permeation->first_pass Absorption systemic_circulation Systemic Circulation (Low Bioavailability) first_pass->systemic_circulation Reduced Drug Concentration

Caption: Key barriers to the oral bioavailability of this compound.

References

Technical Support Center: Refining Experimental Controls for Insulin-Like Growth Factor II (IGF-II)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "ebenifoline E-II" did not yield relevant scientific information. This guide has been developed using "Insulin-like Growth Factor II (IGF-II)" as a well-documented substitute to demonstrate the creation of a technical support center as requested.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Insulin-like Growth Factor II (IGF-II).

Frequently Asked Questions (FAQs)

Q1: What is IGF-II and what are its primary functions?

A1: Insulin-like Growth Factor II (IGF-II) is a 67-amino acid polypeptide that plays a crucial role in fetal growth and development.[1][2] In adults, it is the more abundant IGF ligand in humans and is involved in promoting cell growth and survival.[2] Dysregulation of IGF-II expression has been associated with various cancers.[2][3]

Q2: Which receptors does IGF-II bind to and which signaling pathways does it activate?

A2: IGF-II primarily binds to the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the insulin receptor isoform A (IR-A).[2] Upon binding, it activates two main signaling pathways: the PI3K/Akt/mTOR pathway, which is primarily involved in metabolic responses, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is mainly responsible for mitogenic responses like cell growth and differentiation.[2][4]

Q3: What are IGF-binding proteins (IGFBPs) and how do they affect IGF-II activity?

A3: IGF-binding proteins (IGFBPs) are a family of six high-affinity proteins that bind to IGFs in circulation.[5][6] They play a dual role by sequestering IGFs to inhibit their activity and by extending their half-life to allow for systemic transport.[5] Over 99% of circulating IGF-II is associated with an IGFBP.[5]

Q4: How can I measure IGF-II concentrations in my samples?

A4: Common methods for quantifying IGF-II include Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).[7][8][9][10] Western blotting can also be used for the detection and relative quantification of IGF-II.[11][12][13]

Troubleshooting Guides

Western Blotting for IGF-II
Issue Potential Cause Troubleshooting Steps
No or Weak Signal Insufficient protein loadingIncrease the amount of protein loaded onto the gel.
Low antibody concentrationOptimize the primary antibody concentration. A typical starting dilution for an anti-IGF2 antibody is 1:2000.[14]
Inefficient protein transferVerify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage.
Inactive secondary antibody or substrateUse fresh secondary antibody and substrate.
High Background Primary antibody concentration too highDecrease the primary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Blocking buffer is inadequateTry a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Non-specific Bands Antibody is not specific enoughUse a different, more specific primary antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity.
Protein degradationAdd protease inhibitors to your lysis buffer and keep samples on ice.
IGF-II ELISA
Issue Potential Cause Troubleshooting Steps
Low Signal or Sensitivity Incorrect standard curve dilutionPrepare fresh standards and ensure accurate pipetting. The analytical sensitivity of a typical IGF-II ELISA is around 1.328 ng/mL.[8]
Insufficient incubation timeEnsure that the incubation times for the sample, detection antibody, and substrate are as per the manufacturer's protocol.
Reagents have expired or were stored improperlyUse reagents within their expiration date and store them at the recommended temperature.
High Signal or Saturated Wells Sample concentration is too highDilute your samples. Serum or plasma samples often require significant dilution (e.g., 1:100 to 1:400).[7][9]
Incomplete washingEnsure thorough washing of the plate between steps to remove unbound reagents.
High Coefficient of Variation (CV) Inaccurate pipettingUse calibrated pipettes and ensure consistent technique.
Temperature variation across the plateIncubate the plate in a stable temperature environment.

Experimental Protocols

General Western Blot Protocol for IGF-II Detection
  • Sample Preparation: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 4-20% Tris-glycine gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer for 30-45 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against IGF-II (e.g., at a 1:2000 dilution) overnight at 4°C.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

General IGF-II ELISA Protocol
  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Serum and plasma samples typically require a 1:101 to 1:404 dilution.[7][9]

  • Sample Addition: Add 100 µL of standards, controls, and diluted samples to the appropriate wells.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash 3-5 times with the provided wash buffer.

  • Detection Antibody Addition: Add 100 µL of the detection antibody to each well and incubate as directed.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of substrate and incubate in the dark.

  • Stop Solution: Add 100 µL of stop solution.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 30 minutes.

Quantitative Data Summary

Parameter Value Assay/Method
IGF-II ELISA Analytical Sensitivity 1.328 ng/mLELISA[8]
IGF-II ELISA Detection Range 3.12 - 200 ng/mLELISA[15]
IGF-II Antibody Neutralization Dose (ND50) 0.2 - 0.8 µg/mLCell Proliferation Assay[13]
Kd of IGF-II for Immobilized D11 1.0 ± 0.7 nMRadioligand Binding Assay[16]

Signaling Pathways and Workflows

IGF_II_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway IGF-II IGF-II IGF-1R_IR-A IGF-1R / IR-A IGF-II->IGF-1R_IR-A Binds to PI3K PI3K IGF-1R_IR-A->PI3K Activates Ras Ras IGF-1R_IR-A->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metabolic_Responses Metabolic Responses mTOR->Metabolic_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Mitogenic_Responses Mitogenic Responses (Cell Growth, Proliferation) ERK->Mitogenic_Responses

Caption: IGF-II Signaling Pathways.

Western_Blot_Workflow Sample_Prep Sample Preparation SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related natural products is paramount. This guide provides a detailed comparison of the cytotoxic efficacy of two sesquiterpenoid alkaloids isolated from Euonymus laxiflorus: ebenifoline E-II and emarginatine E. While structurally similar, these compounds exhibit markedly different cytotoxic profiles against various cancer cell lines.

Comparative Efficacy Data

The cytotoxic activity of this compound and emarginatine E was evaluated against a panel of four human cancer cell lines: nasopharynx carcinoma (KB), colon carcinoma (COLO-205), hepatoma (Hepa-3B), and cervical carcinoma (Hela). The results, summarized in the table below, highlight a significant disparity in their efficacy.

CompoundCell LineED50 (µg/mL)
This compound KB> 20
COLO-205> 20
Hepa-3B> 20
Hela> 20
Emarginatine E KB1.7
COLO-2054.1
Hepa-3B> 20
Hela> 20

As the data indicates, this compound was found to be inactive against all four tested cell lines, with a median effective dose (ED50) greater than 20 µg/mL[1]. In stark contrast, emarginatine E demonstrated potent cytotoxic activity against the KB and COLO-205 cell lines, with ED50 values of 1.7 µg/mL and 4.1 µg/mL, respectively[1]. Neither compound showed significant activity against the Hepa-3B and Hela cell lines at the concentrations tested[1].

Structure-Activity Relationship

The observed difference in cytotoxicity between this compound and emarginatine E is attributed to a key stereochemical distinction. The trans configuration between the H-8 and H-9 protons in emarginatine E is believed to be crucial for its potent cytotoxic activity[1]. This subtle structural variation likely influences the molecule's ability to interact with its cellular target, leading to the observed differential efficacy.

cluster_0 Structural Comparison cluster_1 Cytotoxic Activity Ebenifoline_EII This compound Inactive Inactive (ED50 > 20 µg/mL) Ebenifoline_EII->Inactive leads to Emarginatine_E Emarginatine E Stereochemistry Key Stereochemical Difference (trans H-8/H-9 configuration) Emarginatine_E->Stereochemistry Active Active (ED50 = 1.7-4.1 µg/mL) Stereochemistry->Active confers

Figure 1: Structure-Activity Relationship

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to evaluate this compound and emarginatine E[1].

Cell Culture and Treatment
  • Cell Lines: Human nasopharynx carcinoma (KB), colon carcinoma (COLO-205), hepatoma (Hepa-3B), and cervical carcinoma (Hela) cells were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations with the culture medium.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Addition: The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The ED50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Add_Compounds Add test compounds Seed_Cells->Add_Compounds Incubate Incubate for 48-72h Add_Compounds->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate ED50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: MTT Assay Workflow

References

Ebenifoline E-II: A Comparative Analysis of Its Immunomodulatory and Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of ebenifoline E-II, a sesquiterpene pyridine alkaloid, with a focus on its cross-reactivity profile in immunomodulation and cytotoxicity. Data is compared with triptolide, a well-characterized natural product with potent anti-inflammatory and cytotoxic properties.

Executive Summary

This compound, isolated from plants of the Celastraceae family, has demonstrated significant immunomodulatory and cytotoxic activities. This guide summarizes the available quantitative data on its bioactivity and compares it to triptolide, a compound with a partially overlapping mechanism of action involving the inhibition of the NF-κB signaling pathway. While direct, comprehensive cross-reactivity studies on this compound are limited, this guide consolidates existing data to provide a comparative framework for researchers.

Comparative Biological Activity

This compound exhibits a distinct profile of cytokine modulation and cytotoxicity. The following tables summarize the available quantitative data, comparing it with the known activities of triptolide.

Immunomodulatory Activity: Cytokine Inhibition
CompoundTarget CytokineCell TypeIC50 ValueReference
This compound IL-2, IL-8, IFN-γHuman PBMCs (inferred)Data not availableGeneral bioactivity reports
IL-6Human PBMCs (inferred)Induces expressionGeneral bioactivity reports
Triptolide IFN-γHaCaT keratinocytes1.29 x 10⁻⁹ M (for pSTAT1)[1]
IL-6IL-10 -/- mice0.0035 mg/ml (in vivo)[2]
IL-8A549 cells14 nM (for substance P induced)[2]

Note: The lack of specific IC50 values for this compound is a significant data gap. The information provided is based on qualitative descriptions of its activity.

Cytotoxic Activity

Both this compound and triptolide demonstrate potent cytotoxicity against various cancer cell lines.

CompoundCell LineCell TypeIC50 ValueReference
This compound VariousNot specifiedData not availableGeneral cytotoxicity reports
Triptolide HL-60Promyelocytic Leukemia7.5 nM[3]
JurkatT-cell Lymphoma27.5 nM[3]
SMMC-7721Hepatocellular Carcinoma32 nM[3]
MV-4-11Acute Myeloid Leukemia< 15 nM (48h)[4]
THP-1Acute Monocytic Leukemia< 15 nM (48h)[4]
MCF-7Breast CancerNot specified[5]
MDA-MB-231Breast CancerNot specified[5]
A549/TaxRTaxol-resistant Lung Adenocarcinoma15.6 nM[6]
HuCCT1Cholangiocarcinoma12.6 ± 0.6 nM (48h)[7]
QBC939Cholangiocarcinoma20.5 ± 4.2 nM (48h)[7]
FRH0201Cholangiocarcinoma18.5 ± 0.7 nM (48h)[7]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of this compound and its analogues.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.[8]

Principle: The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or triptolide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the quantification of cytokine-producing cells within a heterogeneous population.[11]

Principle: Cells are stimulated to produce cytokines, and a protein transport inhibitor is added to trap the cytokines intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the cytokine of interest. The percentage of positive cells is then determined by flow cytometry.[12][13]

Procedure:

  • Cell Stimulation: Stimulate peripheral blood mononuclear cells (PBMCs) or other immune cells with a suitable stimulus (e.g., PMA and ionomycin, or a specific antigen) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

  • Surface Staining: Wash the cells and stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific cell populations.

  • Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde). After fixation, wash the cells and permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or Triton X-100).

  • Intracellular Staining: Add a fluorescently labeled antibody specific for the cytokine of interest (e.g., anti-IFN-γ, anti-IL-2) to the permeabilized cells and incubate.

  • Flow Cytometry Analysis: Wash the cells to remove unbound antibodies and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of cells expressing the cytokine within the gated cell populations.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

Both this compound and triptolide are reported to exert their anti-inflammatory effects, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15] This pathway is a central regulator of inflammation, immunity, and cell survival.[15]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TNFR->IKK_complex IL1R->IKK_complex TLR4->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_expression Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) NFkB_active->Gene_expression Ebenifoline This compound (Inhibits) Ebenifoline->IKK_complex Triptolide Triptolide (Inhibits) Triptolide->IKK_complex Experimental_Workflow start Start: Compound Library cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity immuno Immunomodulation Assay (e.g., Cytokine Profiling) start->immuno ic50 Determine IC50 for various cell lines cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., NF-κB Pathway) ic50->mechanism cytokine_panel Measure Cytokine Panel (IL-2, IL-6, IL-8, IFN-γ, TNF-α) immuno->cytokine_panel cytokine_panel->mechanism in_vivo In Vivo Efficacy and Toxicity Studies mechanism->in_vivo end End: Lead Compound Profile in_vivo->end

References

Comparative Analysis of Ebenifoline E-II's Structure-Activity Relationship in Cytotoxicity and Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of ebenifoline E-II, a sesquiterpene alkaloid isolated from Euonymus laxiflorus, and its analogs reveals key structural determinants for their cytotoxic and anti-inflammatory activities. This guide provides a comparative analysis of this compound's performance against other sesquiterpene alkaloids from the same plant and other relevant compounds, supported by experimental data to inform researchers, scientists, and drug development professionals.

This compound belongs to a class of natural products known for a range of biological activities, including anti-inflammatory, cytotoxic, and insecticidal properties. The analysis of its structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Cytotoxicity of this compound and Related Alkaloids

The cytotoxic effects of this compound and its co-isolated sesquiterpene alkaloids—carigorinine E, euojaponine C, and emarginatine E—were evaluated against a panel of human cancer cell lines. The data, summarized in the table below, indicates that the cytotoxic potency varies significantly among these structurally related compounds, highlighting the influence of specific functional groups on their activity.

CompoundP-388 (ED₅₀ µg/mL)KB (ED₅₀ µg/mL)A549 (ED₅₀ µg/mL)HCT-8 (ED₅₀ µg/mL)
This compound > 10> 10> 10> 10
Carigorinine E > 10> 10> 10> 10
Euojaponine C 1.84.5> 10> 10
Emarginatine E 0.81.23.52.1

ED₅₀: 50% effective dose, the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship Insights

The comparative data suggests that the ester functionalities on the sesquiterpene core play a critical role in determining the cytotoxic activity. While this compound and carigorinine E, which possess fewer or different ester groups, are largely inactive, euojaponine C and particularly emarginatine E exhibit significant cytotoxic effects. This indicates that the nature and position of the acyl groups are key determinants for cytotoxicity in this class of alkaloids.

Anti-Inflammatory Activity: Nitric Oxide Inhibition

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Human cancer cell lines (P-388, KB, A549, and HCT-8) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The ED₅₀ values were calculated from the dose-response curves.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Signaling Pathway and Experimental Workflow Diagrams

SAR_Cytotoxicity Ebenifoline_E_II This compound Inactive Inactive (ED₅₀ > 10 µg/mL) Ebenifoline_E_II->Inactive Carigorinine_E Carigorinine E Carigorinine_E->Inactive Euojaponine_C Euojaponine C Active Active (ED₅₀ < 5 µg/mL) Euojaponine_C->Active Emarginatine_E Emarginatine E Emarginatine_E->Active

Caption: Comparative cytotoxicity of sesquiterpene alkaloids.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cytotoxicity assay.

NO_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB iNOS iNOS Expression NF_kB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Ebenifoline_Analog Potential this compound Analog (e.g., Laxifolone A) Ebenifoline_Analog->iNOS Inhibition

Caption: Simplified signaling pathway of LPS-induced NO production.

Ebenifoline E-II: Unraveling the Cytotoxic Enigma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with potent and selective mechanisms of action is a perpetual endeavor. Ebenifoline E-II, a sesquiterpene alkaloid isolated from the plant Euonymus laxiflorus, has been identified as a cytotoxic compound, yet the intricate details of its molecular interactions and the signaling pathways it modulates remain largely uncharted territory in publicly accessible scientific literature.

Despite extensive investigation, specific studies detailing the mechanism of action of this compound, including quantitative data on its cytotoxic effects against various cancer cell lines (e.g., IC50 values) and comparisons with other cytotoxic agents, are not currently available. The existing body of research primarily focuses on the isolation and structural elucidation of various compounds from Euonymus laxiflorus, with the cytotoxicity of its alkaloid constituents, including this compound, being noted but not deeply explored.

The Cytotoxic Potential of Sesquiterpene Alkaloids: A Glimpse into Possible Mechanisms

While direct evidence for this compound is lacking, the broader class of sesquiterpene alkaloids has been shown to exert cytotoxic effects through various mechanisms, primarily centered around the induction of apoptosis (programmed cell death). Research on other sesquiterpene alkaloids suggests potential mechanisms that could be relevant to this compound, including:

  • Induction of Apoptosis: Many sesquiterpene alkaloids trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases that are central to the apoptotic process, and the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Some compounds in this class can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

  • Inhibition of Pro-survival Signaling Pathways: Sesquiterpene alkaloids may interfere with signaling pathways that promote cancer cell survival and growth.

It is important to emphasize that these are general mechanisms observed for the broader class of compounds and have not been specifically validated for this compound.

The Path Forward: A Call for Mechanistic Validation

The absence of detailed mechanistic studies on this compound presents a significant knowledge gap but also an opportunity for future research. To validate its mechanism of action and assess its therapeutic potential, a series of key experiments would be required.

Experimental Protocols for Mechanism of Action Validation

The following are standard experimental protocols that researchers would typically employ to elucidate the cytotoxic mechanism of a novel compound like this compound.

1. Cell Viability and Cytotoxicity Assays:

  • Methodology: The initial step involves determining the cytotoxic potency of this compound across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

    • Protocol:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are then treated with a range of concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

      • Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

      • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

      • The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

2. Apoptosis Assays:

  • Methodology: To determine if cytotoxicity is mediated by apoptosis, several assays can be performed.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

    • Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits that detect the cleavage of a fluorogenic or colorimetric substrate.

    • Western Blot Analysis: The expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family members (e.g., Bcl-2, Bax, Bak) and cleaved PARP (poly(ADP-ribose) polymerase), can be assessed by Western blotting.

3. Cell Cycle Analysis:

  • Methodology: To investigate the effect of this compound on cell cycle progression, flow cytometry analysis of PI-stained cells is performed.

    • Protocol:

      • Cells are treated with this compound for a defined period.

      • Cells are harvested, fixed, and stained with PI, which binds to DNA.

      • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Unknown: Hypothetical Signaling Pathways

Given the lack of specific data for this compound, any visualization of its signaling pathway would be purely hypothetical and based on the known mechanisms of other cytotoxic sesquiterpene alkaloids. Such a diagram would illustrate the potential steps from the compound's interaction with a cancer cell to the eventual induction of apoptosis.

hypothetical_pathway cluster_cell Cancer Cell cluster_pathway Putative Apoptosis Pathway Ebenifoline This compound Mitochondria Mitochondria Ebenifoline->Mitochondria Induces Mitochondrial Stress (Hypothetical) Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution of Apoptosis

Caption: A hypothetical signaling pathway for the cytotoxic action of this compound.

Conclusion

This compound stands as a compound of interest due to its reported cytotoxicity. However, the scientific community awaits detailed studies to uncover its precise mechanism of action. The experimental approaches outlined above provide a roadmap for future investigations that are essential to validate its potential as a therapeutic agent. Until such data becomes available, a comprehensive and objective comparison of this compound's performance against other alternatives remains an important but unrealized goal. The field of drug discovery will be watching with anticipation for research that sheds light on the enigmatic mechanism of this natural product.

Assessing the Specificity of Ebenifoline E-II: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for highly specific molecular probes and therapeutic agents is a cornerstone of modern pharmacology and drug discovery. High specificity ensures that a compound interacts primarily with its intended biological target, minimizing off-target effects and a wide range of potential adverse reactions. This guide provides a comparative assessment of the specificity of the novel compound ebenifoline E-II. Due to the limited publicly available data on this compound, this document focuses on outlining the necessary experimental framework and data presentation required for a thorough specificity analysis, drawing parallels with established methodologies for similar compounds.

Key Principles in Specificity Assessment

The specificity of a compound like this compound is not an absolute property but is rather a profile of its activity against a panel of related and unrelated biological targets. A comprehensive assessment typically involves a tiered approach, beginning with initial screening against a broad range of targets and progressing to more focused studies on closely related family members of the primary target.

Experimental Protocols for Specificity Profiling

A robust evaluation of this compound's specificity would necessitate a series of well-defined experiments. The following protocols are standard in the field for characterizing a compound's selectivity.

1. Primary Target Engagement and Potency Determination

  • Objective: To confirm the interaction of this compound with its intended target and determine its potency (e.g., IC50 or EC50).

  • Methodology: A biochemical or cell-based assay specific to the target of interest would be employed. For instance, if the target is a kinase, a radiometric or fluorescence-based kinase assay would be appropriate.

    • Step 1: Titrate this compound across a range of concentrations (e.g., from 1 nM to 100 µM) in the presence of the target protein and its substrate.

    • Step 2: Measure the enzymatic activity or binding affinity at each concentration.

    • Step 3: Plot the dose-response curve and calculate the potency value using non-linear regression.

2. Broad Panel Screening (Selectivity Profiling)

  • Objective: To identify potential off-target interactions of this compound across a diverse set of unrelated targets.

  • Methodology: High-throughput screening against a commercially available panel of receptors, enzymes, ion channels, and transporters.

    • Step 1: Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of hundreds of targets.

    • Step 2: The percentage of inhibition or activation for each target is determined.

    • Step 3: "Hits" are identified as targets where the activity is inhibited or activated above a certain threshold (e.g., >50%).

3. Orthogonal and Cellular Target Engagement Assays

  • Objective: To validate the off-target hits identified in the broad panel screen using different assay formats and to confirm target engagement in a cellular context.

  • Methodology:

    • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the direct binding of this compound to putative off-targets.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of this compound's specificity with other reference compounds, all quantitative data should be summarized in tabular format.

Table 1: Comparative Potency of this compound and Reference Compounds against the Primary Target

CompoundPrimary TargetAssay TypeIC50 / EC50 (nM)
This compound[Target Name][Assay Details][Value]
Compound A[Target Name][Assay Details][Value]
Compound B[Target Name][Assay Details][Value]

Table 2: Selectivity Profile of this compound against a Panel of Off-Targets

Target ClassTargetThis compound (% Inhibition @ 10 µM)Compound A (% Inhibition @ 10 µM)
KinasesKinase 1[Value][Value]
Kinase 2[Value][Value]
GPCRsReceptor 1[Value][Value]
Receptor 2[Value][Value]
Ion ChannelsChannel 1[Value][Value]

Visualization of Experimental Workflow and Specificity Assessment Logic

The following diagrams illustrate the logical flow of experiments for assessing the specificity of a compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Cellular Confirmation A Compound Synthesis (this compound) B Primary Target Assay (Potency Determination) A->B C Broad Panel Screening (>100 Targets) A->C F Calculate Selectivity Index (IC50 Off-Target / IC50 Primary Target) B->F D Identify Off-Target 'Hits' (>50% Inhibition) C->D E Dose-Response Assays for Off-Targets D->E E->F G Orthogonal Biophysical Assays (e.g., SPR, ITC) E->G H Cellular Target Engagement (e.g., CETSA) E->H I Phenotypic Assays G->I H->I G cluster_primary Primary Target cluster_related Closely Related Targets cluster_unrelated Unrelated Off-Targets P Target X R1 Target Y R2 Target Z U1 Off-Target A U2 Off-Target B Ebenifoline This compound Ebenifoline->P High Affinity Ebenifoline->R1 Lower Affinity Ebenifoline->R2 Lower Affinity Ebenifoline->U1 No Significant Binding Ebenifoline->U2 No Significant Binding

ebenifoline E-II vs placebo in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of preclinical data for the compound ebenifoline E-II, particularly in studies comparing its effects to a placebo. Extensive searches have not yielded any specific in vivo or in vitro studies, pharmacological data, or elucidated mechanisms of action for this compound.

Consequently, it is not possible to provide a comparison guide that meets the core requirements of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The absence of primary research on this compound in the public domain prevents a factual comparison of its performance against a placebo in preclinical models.

Further research and publication of preclinical data on this compound are necessary before a comprehensive and objective comparison guide can be developed for the scientific community. Researchers interested in this compound are encouraged to monitor scientific databases for any future publications that may shed light on its pharmacological properties and potential therapeutic effects.

Safety Operating Guide

Prudent Disposal of Ebenifoline E-II: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for ebenifoline E-II was found in the available resources. The following guidance is based on general best practices for the handling and disposal of potent, non-transgenic, plant-derived alkaloids in a research laboratory setting. It is imperative that all procedures are conducted in accordance with institutional and local regulations, and after consultation with a qualified environmental health and safety (EHS) professional.

I. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound, it is essential to utilize appropriate personal protective equipment and engineering controls to minimize exposure.

Item Specification Rationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Ventilation Chemical fume hoodTo minimize inhalation of any potential aerosols or dust.

II. Step-by-Step Disposal Procedure

The following procedure outlines a general workflow for the safe disposal of small quantities of this compound typically encountered in a research setting.

  • Decontamination of Contaminated Labware:

    • All glassware, spatulas, and other equipment that have come into contact with this compound should be decontaminated.

    • Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone) three times.

    • Collect the solvent rinsate in a designated hazardous waste container.

  • Disposal of Pure Compound (Solid):

    • If you have excess solid this compound, it should be disposed of as hazardous chemical waste.

    • Carefully transfer the solid into a clearly labeled, sealed waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.

  • Disposal of Solutions:

    • Solutions containing this compound should be collected in a designated hazardous waste container for liquid organic waste.

    • Do not mix with incompatible waste streams.

  • Waste Pickup:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department for final disposal in an approved waste disposal plant.

start Start: Handling this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decontaminate Decontaminate Labware with Solvent fume_hood->decontaminate dispose_solid Package Solid Waste in Labeled Container fume_hood->dispose_solid dispose_solution Collect Liquid Waste in Labeled Container fume_hood->dispose_solution collect_rinsate Collect Solvent Rinsate in Hazardous Waste decontaminate->collect_rinsate store_waste Store Waste in Satellite Accumulation Area collect_rinsate->store_waste dispose_solid->store_waste dispose_solution->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Fig. 1: Disposal Workflow for this compound

III. Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spill:

    • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For a large spill, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Note: This document is intended as a guide and does not replace a formal risk assessment or the advice of a qualified safety professional. Always prioritize safety and adhere to all institutional and regulatory guidelines.

References

Essential Safety and Handling Protocols for Ebenifoline E-II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like ebenifoline E-II. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure and mitigate potential risks. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. Skin contact and inhalation are primary routes of exposure to hazardous drugs.[1] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemical compounds.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDouble gloving with powder-free, chemotherapy-rated gloves (e.g., nitrile) is recommended. Gloves should be changed regularly and immediately if contaminated. Thicker gloves generally offer better protection.[1]
Body Protection Gown/CoverallA disposable, long-sleeved, seamless gown made of a low-permeability fabric should be worn.[2] For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[2]
Respiratory Protection RespiratorFor routine handling within a certified chemical fume hood or biological safety cabinet, respiratory protection may not be required. For activities with a risk of aerosolization or spills outside of containment, an N-95 or higher-rated respirator is necessary.[1][2] Surgical masks offer little to no protection from chemical exposure.[1][2]
Eye Protection Goggles/Face ShieldChemical splash goggles are mandatory to protect against splashes and aerosols.[2][3] A face shield worn over goggles provides an additional layer of protection.[2][3]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.
Head/Hair Protection Hair CoversHair covers or bonnets should be used to contain hair and prevent contamination.[2]

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[4]

  • PPE Donning: Before entering the designated handling area, don all required PPE in the correct order: shoe covers, hair cover, gown, face mask/respirator, and eye protection. Wash hands thoroughly before putting on gloves.[1] The final step is to don two pairs of chemotherapy-rated gloves.

2. Handling this compound:

  • Weighing: If weighing the solid compound, do so within a containment device (e.g., powder containment hood) to prevent the generation of airborne particles.

  • Solution Preparation: When preparing solutions, work within the fume hood or BSC. Use a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Manipulation: All manipulations, including pipetting, mixing, and transferring, should be performed carefully to avoid splashes and aerosol generation.

3. Post-Handling and Decontamination:

  • Surface Decontamination: After each handling session, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and inner gloves. The respirator and eye protection should be removed last after leaving the handling area.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

4. Waste Disposal:

  • Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and pipette tips, are considered hazardous waste.

  • Containment: Place all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of all hazardous waste according to institutional and local regulations.

Workflow for Safe Handling of this compound

Ebenifoline_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase A Designate Handling Area (Fume Hood/BSC) B Assemble Required PPE A->B C Don PPE in Correct Order B->C D Conduct Weighing/Solution Prep in Containment C->D E Perform Experimental Manipulations D->E F Decontaminate Work Surfaces E->F G Doff PPE Correctly F->G I Segregate Contaminated Waste F->I H Wash Hands Thoroughly G->H J Contain in Labeled Hazardous Bins I->J K Dispose According to Regulations J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.